(S)-Morpholine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-morpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCRNRZIEVLZDO-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364062 | |
| Record name | (S)-Morpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154731-81-4 | |
| Record name | (S)-Morpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Morpholine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-Morpholine-2-carboxylic acid , a heterocyclic organic compound, holds significance as a chiral building block in medicinal chemistry and drug discovery. Its constrained morpholine ring system and the presence of a carboxylic acid moiety make it a valuable scaffold for the synthesis of diverse and complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, intended to serve as a resource for researchers and professionals in the field.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-morpholine-2-carboxylic acid | [1] |
| CAS Number | 154731-81-4 | [1][2] |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 298.5 ± 35.0 °C | |
| pKa (Predicted) | 2.57 ± 0.20 | |
| Solubility | Not available |
Synthesis and Analysis
The synthesis of morpholine derivatives can be achieved through various routes, often starting from amino alcohols.[3] For chiral molecules like this compound, enantioselective synthesis strategies are crucial. One common approach involves the cyclization of protected amino acid derivatives.
A general workflow for the synthesis of morpholine-2-carboxylic acids from an amino acid precursor is outlined below. This process typically involves the protection of the amino and carboxyl groups, followed by a series of reactions to form the morpholine ring, and subsequent deprotection.
General synthesis workflow for morpholine-2-carboxylic acids.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in publicly available literature. However, general methods for the synthesis of morpholine derivatives and the analysis of carboxylic acids and chiral compounds can be adapted.
Synthesis: A plausible synthetic route could start from a suitably protected serine derivative. The hydroxyl group could be modified to introduce a leaving group, followed by an intramolecular cyclization to form the morpholine ring. Subsequent deprotection would yield the final product.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for determining the enantiomeric purity of this compound. A typical method would involve a chiral stationary phase (CSP) and a mobile phase consisting of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol), often with an acidic or basic modifier to improve peak shape and resolution.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any biological signaling pathways. However, the morpholine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous bioactive compounds with a wide range of therapeutic applications.[6] Morpholine-containing molecules have been shown to interact with various biological targets, including receptors and enzymes.
The carboxylic acid moiety can also play a crucial role in biological activity, potentially acting as a hydrogen bond donor or acceptor, or participating in salt bridge interactions with biological targets. Some carboxylic acids have been implicated in metabolite signaling pathways.[7][8]
Given the presence of both the morpholine ring and the carboxylic acid group, this compound represents a valuable starting point for the design and synthesis of novel compounds for screening against various biological targets. Future research may uncover its specific roles in cellular processes and signaling cascades.
The following diagram illustrates a hypothetical scenario where a morpholine-containing compound could modulate a generic signaling pathway.
Hypothetical modulation of a signaling pathway.
Conclusion
This compound is a chiral building block with significant potential in drug discovery and development. While detailed experimental data and specific biological functions are yet to be fully elucidated, its structural features suggest a wide range of possibilities for its application in the synthesis of novel therapeutic agents. This guide provides a summary of the currently available information and highlights the areas where further research is needed to fully understand and exploit the chemical and biological properties of this intriguing molecule.
References
- 1. This compound | C5H9NO3 | CID 1519500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 154731-81-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptomic Analysis of the Role of Carboxylic Acids in Metabolite Signaling in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomic analysis of the role of carboxylic acids in metabolite signaling in Arabidopsis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (S)-Morpholine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of a key synthetic pathway for (S)-Morpholine-2-carboxylic acid, a valuable chiral building block in medicinal chemistry and drug development. The information presented is intended for an audience with a strong background in organic chemistry.
Introduction
This compound is a non-proteinogenic amino acid analogue that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its constrained cyclic structure and chirality make it a desirable scaffold for introducing specific conformational biases in drug candidates, potentially leading to enhanced potency and selectivity. This document outlines a robust and scalable synthesis route, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.
Synthesis Pathway: A Concise, Chromatography-Free Approach
A notable and efficient synthesis of (S)-N-BOC-Morpholine-2-carboxylic acid has been developed starting from the readily available chiral precursor, (R)-epichlorohydrin. A key advantage of this pathway is the avoidance of column chromatography, which facilitates higher throughput and scalability.[1]
The overall synthesis can be broken down into a multi-step, one-pot sequence followed by a final oxidation. The process begins with the reaction of N-benzylethanolamine with (R)-epichlorohydrin, followed by a series of transformations to yield the target molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (S)-N-BOC-Morpholine-2-carboxylic acid.
| Parameter | Value |
| Starting Material | (R)-epichlorohydrin |
| Overall Yield | 39% |
| Enantiomeric Excess (ee) | >99% |
| Final Product Form | White Solid |
| Melting Point | 127–134 °C (decomposes) |
Experimental Protocols
The following protocols are adapted from the cited literature and provide a detailed methodology for the synthesis.[1]
Step 1: Synthesis of a Mixture of Morpholine and 1,4-Oxazepane Precursors
-
To a reaction vessel, add N-benzylethanolamine (1.0 equivalent) and (R)-epichlorohydrin (1.05 equivalents).
-
Add 2-propanol to the mixture.
-
Heat the solution in an oil bath at 35 °C.
-
After the initial reaction, cool the solution to room temperature.
-
Add tetraethylammonium hydroxide (35% aqueous solution, 1.2 equivalents) and allow the mixture to stir overnight at room temperature.
-
Adjust the pH of the reaction mixture to 9–10 using concentrated HCl.
-
Perform an aqueous workup by adding water and methyl tert-butyl ether (MTBE). Separate the phases and extract the aqueous phase with MTBE.
Step 2: Hydrogenation and BOC-Protection
-
Combine the organic solutions from the previous step.
-
Subject the undistilled mixture to hydrogenation to remove the benzyl groups.
-
Following debenzylation, protect the nitrogen atoms with a di-tert-butyl dicarbonate (Boc) group to yield a mixture of the BOC-protected morpholine and 1,4-oxazepane derivatives.
Step 3: TEMPO-mediated Oxidation and Purification
-
To the mixture of BOC-protected alcohols, add a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
-
Perform the oxidation of the primary alcohol of the morpholine derivative to a carboxylic acid. Note that the secondary alcohol of the 1,4-oxazepane byproduct will be oxidized to a ketone.
-
The desired (S)-N-BOC-Morpholine-2-carboxylic acid can be easily separated from the ketone byproduct through simple acid-base extractions.
-
Combine the organic solutions, dry over Na2SO4, and evaporate the solvent to yield the final product as a white solid.
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis.
Caption: Workflow for the synthesis of (S)-N-BOC-Morpholine-2-carboxylic acid.
Alternative Synthetic Strategies
While the presented pathway is highly efficient, other methods for the asymmetric synthesis of chiral morpholines and their derivatives have been explored. These include:
-
Asymmetric Hydrogenation: The use of chiral catalysts, such as bisphosphine-rhodium complexes, to hydrogenate unsaturated morpholine precursors can yield 2-substituted chiral morpholines with high enantioselectivity.[2][3][4]
-
Starting from Chiral Amino Acids: L-Serine can be used as a chiral starting material for the synthesis of morpholine carboxylic acids, although this has been more explicitly detailed for the 3-carboxy isomer.[5]
The choice of synthetic route will often depend on factors such as the availability of starting materials, scalability requirements, and the desired substitution pattern on the morpholine ring.
Conclusion
The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The detailed, chromatography-free method presented in this guide offers a practical and scalable solution for obtaining this valuable chiral building block in high enantiopurity. The provided experimental details and workflow diagrams are intended to equip researchers and drug development professionals with the necessary information to implement this synthesis in their laboratories.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
Enantioselective Synthesis of Morpholine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Morpholine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its constrained heterocyclic structure and the presence of a stereogenic center at the C2 position make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of this important compound, focusing on catalytic asymmetric methods and chiral pool approaches. Detailed experimental protocols for key transformations are provided, along with a comparative analysis of their effectiveness.
Core Synthetic Strategies
The enantioselective synthesis of morpholine-2-carboxylic acid and its derivatives can be broadly categorized into three main approaches:
-
Asymmetric Catalysis: This strategy involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms the morpholine ring or establishes the C2 stereocenter. A prominent example is the asymmetric hydrogenation of a prochiral dehydromorpholine precursor.
-
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids, to construct the morpholine ring with the desired stereochemistry. The inherent chirality of the starting material is transferred to the final product.
-
Resolution: This classical method involves the separation of a racemic mixture of morpholine-2-carboxylic acid or its derivatives, often through the formation of diastereomeric salts with a chiral resolving agent. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
This guide will focus on the more efficient and modern catalytic and chiral pool strategies.
Asymmetric Hydrogenation of Dehydromorpholine Precursors
Asymmetric hydrogenation of 3,4-dihydro-2H-1,4-oxazines (dehydromorpholines) is a powerful and atom-economical method for the enantioselective synthesis of 2-substituted morpholines.[1] The success of this approach hinges on the selection of a suitable chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand.
Quantitative Data for Asymmetric Hydrogenation
| Substrate (N-substituent) | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) | ee (%) | Reference |
| N-Boc-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | DCM | 50 | 24 | >99 | 99 | [1] |
| N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | DCM | 50 | 24 | >99 | 98 | [1] |
| N-Ac-6-phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | DCM | 50 | 24 | >99 | 96 | [1] |
Experimental Protocol: Asymmetric Hydrogenation
General Procedure for the Asymmetric Hydrogenation of N-Substituted 6-Phenyl-3,4-dihydro-2H-1,4-oxazines: [1]
-
In a glovebox, a Schlenk tube is charged with [Rh(cod)₂]SbF₆ (1.0 mol%) and (R,R,R)-SKP (1.1 mol%) in anhydrous and degassed dichloromethane (DCM, 1 mL).
-
The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
The N-substituted 6-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (0.1 mmol) is added to the catalyst solution.
-
The Schlenk tube is placed in a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H₂.
-
The reaction is stirred at room temperature for 24 hours.
-
After carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the corresponding chiral morpholine derivative.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Chiral Pool Synthesis from Amino Acids
The use of enantiomerically pure amino acids, such as serine or threonine, as starting materials provides a reliable method for the synthesis of chiral morpholine-2-carboxylic acid derivatives. This approach leverages the pre-existing stereocenter of the amino acid, which becomes the C2 or C3 position of the morpholine ring.
Diastereoselective Synthesis of Morpholine-2-carboxylic Acid Derivatives
A notable example of a chiral pool approach is the diastereoselective synthesis of 6-methoxy-morpholine-2-carboxylic acid derivatives. This method provides access to both cis- and trans-diastereomers with good control over the relative stereochemistry.
Quantitative Data for Diastereoselective Synthesis
| Starting Material | Reaction Conditions | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| N-Boc-Serine methyl ester | 1. N-allylation; 2. Iodocyclization | 90:10 | 75 | N/A |
| N-Cbz-Threonine ethyl ester | 1. O-alkylation with 2-bromoethanol; 2. Intramolecular cyclization | 85:15 | 68 | N/A |
Note: The data in this table is illustrative and based on general principles of known synthetic transformations, as specific quantitative data for these exact transformations leading to the parent morpholine-2-carboxylic acid was not explicitly found in the initial search results.
Experimental Protocol: Polymer-Supported Synthesis of Morpholine-3-carboxylic Acid Derivatives
This protocol for morpholine-3-carboxylic acid derivatives from serine illustrates the principles of a chiral pool approach that can be adapted for the synthesis of morpholine-2-carboxylic acid.[2]
Materials:
-
Fmoc-Ser(tBu)-OH
-
Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Piperidine in DMF
-
2-Nitrobenzenesulfonyl chloride
-
Diisopropylethylamine (DIPEA)
-
Bromoacetaldehyde diethyl acetal
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Immobilization of Amino Acid: Swell Wang resin in DCM. Add Fmoc-Ser(tBu)-OH, DIC, and DMAP in DMF. Shake at room temperature for 16 hours. Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.
-
N-Sulfonylation: Swell the resin in DCM. Add 2-nitrobenzenesulfonyl chloride and DIPEA. Shake for 2 hours. Wash with DCM.
-
N-Alkylation: To the resin, add a solution of bromoacetaldehyde diethyl acetal and DIPEA in DMF. Shake at 50 °C for 16 hours. Wash with DMF and DCM.
-
Cleavage and Cyclization: Treat the resin with a cleavage cocktail of TFA/TES/DCM (95:2.5:2.5) for 2 hours. Filter and collect the filtrate.
-
Work-up and Purification: Concentrate the filtrate in vacuo. Purify the residue by preparative HPLC to obtain the desired morpholine-3-carboxylic acid derivative.
Conclusion
The enantioselective synthesis of morpholine-2-carboxylic acid can be effectively achieved through several strategic approaches. Asymmetric hydrogenation of dehydromorpholine precursors offers a highly efficient and atom-economical route, delivering excellent enantioselectivities with the appropriate choice of chiral ligand. Chiral pool synthesis, starting from readily available amino acids, provides a robust and reliable method for constructing the chiral morpholine scaffold. The selection of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific stereochemical requirements of the target molecule. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chiral building block.
References
An In-depth Technical Guide to (S)-Morpholine-2-carboxylic Acid Structural Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Morpholine-2-carboxylic acid is a valuable chiral heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its constrained conformation, combined with the hydrogen bond accepting and donating capabilities of the morpholine ring, makes it an attractive building block for the design of novel therapeutic agents. The morpholine moiety is a common feature in many approved drugs, where it often enhances physicochemical properties such as solubility and metabolic stability, and improves pharmacokinetic profiles.[1][2] Structural analogs based on the this compound core have been explored as potent and selective modulators of various biological targets, leading to the discovery of promising candidates in oncology, neurodegenerative diseases, and central nervous system (CNS) disorders.[1]
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound structural analogs, with a focus on their development as mTOR inhibitors and Neurokinin-1 (NK1) receptor antagonists.
Synthesis of this compound and its Analogs
The stereoselective synthesis of the this compound core and its subsequent elaboration into diverse analogs are critical steps in the drug discovery process.
Synthesis of the Core Scaffold: (S)-N-Boc-Morpholine-2-carboxylic acid
A concise and operationally simple synthesis starting from commercially available (R)-epichlorohydrin has been developed, which avoids chromatographic purification, making it amenable to scale-up.
Experimental Protocol: Synthesis of (S)-2,4-Morpholinedicarboxylic Acid, 4-(1,1-Dimethylethyl) Ester
This protocol is adapted from the procedure described by Hulin, B., et al.
Step 1: Reaction of (R)-epichlorohydrin with N-Benzylethanolamine
-
In a suitable reaction vessel, combine N-Benzylethanolamine (1.0 eq) and (R)-epichlorohydrin (1.05 eq) in 2-propanol.
-
Stir the mixture in an oil bath at 35 °C.
-
After the initial reaction, cool the solution to room temperature.
-
Add aqueous tetraethylammonium hydroxide (Et₄NOH, 35% solution, 1.2 eq) and allow the mixture to stir overnight at room temperature.
-
Adjust the pH of the reaction mixture to 9–10 using concentrated HCl.
-
Add water and methyl tert-butyl ether (MTBE) for extraction. Separate the phases and extract the aqueous phase again with MTBE.
-
Combine the organic phases, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate mixture.
Step 2: Hydrogenation and Boc-Protection
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol.
-
Add a palladium on carbon catalyst (Pd/C, 10%).
-
Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator) to remove the benzyl groups.
-
After the reaction is complete, filter off the catalyst.
-
To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, excess) to protect the morpholine nitrogen.
-
Stir the solution overnight at room temperature.
-
Evaporate the solvent to yield an oil containing a mixture of N-Boc protected intermediates.
Step 3: TEMPO-mediated Oxidation
-
Dissolve the oil from Step 2 in a biphasic solvent system of dichloromethane (CH₂Cl₂) and water.
-
Add tetrabutylammonium bromide (Bu₄NBr) as a phase-transfer catalyst and 4-acetamido-TEMPO.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (NaOCl, 12.5% solution) and sodium bicarbonate (NaHCO₃) in water over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, quench the excess NaOCl with sodium sulfite.
-
Adjust the pH to >12 with 50% NaOH.
-
Separate the phases. The aqueous phase contains the sodium salt of the desired carboxylic acid.
-
Wash the aqueous phase with CH₂Cl₂ to remove organic impurities.
-
Acidify the aqueous phase to pH 2-3 with concentrated HCl.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure to yield (S)-N-Boc-morpholine-2-carboxylic acid as the final product.
General Synthetic Workflow for Analogs
The (S)-N-Boc-morpholine-2-carboxylic acid core is a versatile intermediate that can be readily converted into a variety of structural analogs. A common strategy involves amide coupling of the carboxylic acid with a diverse range of amines, followed by deprotection and further functionalization of the morpholine nitrogen if required.
Caption: General workflow for the synthesis of this compound analogs.
Biological Activities and Therapeutic Applications
Analogs of this compound have shown significant activity against several important therapeutic targets. This section focuses on two prominent examples: mTOR inhibitors for oncology and NK1 receptor antagonists for CNS disorders and chemotherapy-induced nausea and vomiting.
mTOR Inhibitors
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for cancer therapy.[3] The morpholine ring is a key pharmacophore found in numerous clinical and marketed mTOR inhibitors, where it enhances water solubility and facilitates specific interactions within the ATP-binding pocket of the enzyme.[4]
Caption: The PI3K/Akt/mTOR signaling pathway and the site of action for mTOR inhibitors.
SAR studies on morpholine-substituted tetrahydroquinoline derivatives have revealed key structural features for potent mTOR inhibition.
-
Morpholine Moiety: The inclusion of the morpholine ring is critical for activity, likely by forming hydrogen bonds in the hinge region of the mTOR kinase domain.[5]
-
Aromatic Substitution: Incorporation of electron-withdrawing groups, such as trifluoromethyl (CF₃) and fluorine (F) on the benzamide portion of the molecule, significantly enhances cytotoxic activity. Compound 10e , with two CF₃ groups, was found to be the most potent derivative against the A549 lung cancer cell line.[6][7]
-
Stereochemistry: For bridged or substituted morpholines, stereochemistry plays a crucial role. For example, the (R)-3-methylmorpholine moiety has been identified as an optimal group for providing selectivity for mTOR over the closely related PI3K isoforms.[8]
The following table summarizes the cytotoxic activity of a series of morpholine-substituted tetrahydroquinoline derivatives against various cancer cell lines.
| Compound ID | R¹ | R² | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 10c | F | F | 3.73 ± 0.17 | >10 | >10 |
| 10d | F | CF₃ | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |
| 10e | CF₃ | CF₃ | 0.033 ± 0.003 | 0.12 ± 0.01 | 0.43 ± 0.01 |
| 10f | H | F | >10 | 4.47 ± 0.13 | >10 |
| 10h | H | CF₃ | 0.23 ± 0.01 | 0.087 ± 0.007 | 0.51 ± 0.01 |
| Everolimus | - | - | 0.09 ± 0.01 | 0.15 ± 0.01 | 0.38 ± 0.01 |
| 5-FU | - | - | 0.28 ± 0.01 | 0.31 ± 0.01 | 0.42 ± 0.01 |
| Data adapted from Dey, R., et al., Cancers (Basel), 2025.[6][7] |
Neurokinin-1 (NK1) Receptor Antagonists
The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain transmission, inflammation, and the emetic reflex. NK1 receptor antagonists are used clinically for the prevention of chemotherapy-induced nausea and vomiting (CINV).[4] Morpholine-based structures have been successfully developed as potent and selective NK1 antagonists.
The development of morpholine-based NK1 antagonists has established several key SAR principles.
-
Stereochemistry: The absolute configuration of substituents on the morpholine ring is critical for high binding affinity. Studies on novel morpholine analogues have shown that the (S,R) configuration can lead to high binding affinities for NK1, NK2, and NK3 receptors.[9]
-
Aromatic Side Chain: A 3,5-bis(trifluoromethyl)benzyl ether side chain has been identified as an optimal lipophilic group for achieving high NK1 affinity.
-
N-Substitution: The piperidine nitrogen in related scaffolds (which can be conceptually linked to the morpholine nitrogen) tolerates a wide range of substituents, including acyl and sulfonyl groups, without significant loss of affinity.
The table below presents the binding affinities (Kᵢ) of a series of morpholine analogues for the human NK1 receptor.
| Compound ID | Stereochemistry | hNK1 Kᵢ (nM) |
| (S,R)-12 | S, R | 0.8 |
| (R,S)-12 | R, S | 150 |
| (S,S)-12 | S, S | >1000 |
| (R,R)-12 | R, R | >1000 |
| (S,R)-13 | S, R | 1.2 |
| (R,S)-13 | R, S | 250 |
| Data adapted from MacLeod, A. M., et al., Bioorg. Med. Chem. Lett., 2000.[9] |
graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];// Core concept SAR [label="Key SAR Insights\nfor NK1 Antagonism", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"];
// SAR Points Stereo [label="Stereochemistry is CRITICAL\n(S,R) configuration is preferred", fillcolor="#F1F3F4", pos="-2.5,0!"]; Aromatic [label="Lipophilic Side Chain\n3,5-bis(CF3)benzyl ether is optimal", fillcolor="#F1F3F4", pos="2.5,0!"]; N_Sub [label="N-Substitution\nTolerance for various groups\n(acyl, sulfonyl)", fillcolor="#F1F3F4", pos="0,-2!"];
// Edges SAR -- Stereo [color="#5F6368"]; SAR -- Aromatic [color="#5F6368"]; SAR -- N_Sub [color="#5F6368"]; }
Caption: Key structure-activity relationship (SAR) principles for morpholine-based NK1 antagonists.
Key Experimental Protocols
This section provides detailed methodologies for key biological assays used to characterize this compound analogs.
In Vitro mTOR Kinase Inhibition Assay
This protocol is used to determine the direct inhibitory effect of a compound on mTOR kinase activity.
Materials:
-
Active mTOR enzyme (e.g., recombinant human mTOR).
-
Kinase substrate (e.g., inactive p70S6K protein or GST-4E-BP1).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂).
-
ATP solution.
-
Test compounds dissolved in DMSO.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against the phosphorylated substrate (e.g., anti-phospho-p70S6K).
-
HRP-conjugated secondary antibody.
Procedure:
-
Prepare reactions in microcentrifuge tubes or a 96-well plate. Each reaction should contain the mTOR kinase assay buffer, active mTOR enzyme, and the kinase substrate.
-
Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only vehicle control.
-
Pre-incubate the enzyme with the inhibitor for 20-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP (e.g., final concentration of 100 µM).
-
Incubate the reaction at 30 °C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95 °C.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for the phosphorylated form of the substrate.
-
Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Quantify the band intensities using densitometry. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
NK1 Receptor Binding Assay
This radioligand competition binding assay determines the affinity (Kᵢ) of a test compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK1 receptor (e.g., hNK1/CHO cells).
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.
-
Unlabeled Substance P (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris, pH 7.4, with 5 mM MgCl₂ and protease inhibitors).
-
Test compounds dissolved in DMSO.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester and scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, cell membrane homogenate (e.g., 20 µg of protein), and the radioligand at a fixed concentration (typically near its Kₑ value, e.g., 0.4 nM).
-
Add the test compound across a range of concentrations (e.g., 6-8 log units).
-
For total binding wells, add vehicle (DMSO) instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled Substance P (e.g., 10 µM).
-
Incubate the plate at 25 °C for 20-30 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
MTT Assay for Cellular Viability/Cytotoxicity
The MTT assay is a colorimetric method used to assess the effect of compounds on cell viability.
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7).
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin).
-
96-well tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
The next day, treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include vehicle-treated (control) and untreated wells.
-
After the treatment period, add MTT solution (e.g., 10-20 µL) to each well and incubate for an additional 1.5-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution (e.g., 100-130 µL of DMSO) to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes with shaking to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability against the compound concentration and determine the IC₅₀ value using non-linear regression.
Conclusion and Future Perspectives
Structural analogs derived from this compound represent a highly versatile and valuable class of compounds in drug discovery. The morpholine scaffold consistently imparts favorable pharmacokinetic properties and provides key interactions with important biological targets. As demonstrated with potent mTOR inhibitors and NK1 receptor antagonists, strategic modification of this core allows for the fine-tuning of activity and selectivity. The synthetic accessibility of the core scaffold and the potential for diverse functionalization ensure that this privileged structure will continue to be a focus of research. Future work will likely involve the exploration of novel substitutions on the morpholine ring to further optimize potency and selectivity, the application of this scaffold to new biological targets, and the development of analogs with improved blood-brain barrier penetration for CNS-related disorders. The detailed protocols and structure-activity relationship data presented in this guide serve as a valuable resource for researchers aiming to design and develop the next generation of therapeutics based on this promising chemical framework.
References
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 3. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK(1)/NK(2) receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of (S)-Morpholine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for (S)-Morpholine-2-carboxylic acid, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of analogous structures and established spectroscopic principles. The information herein serves as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.10 | dd | 1H | H-2 |
| ~3.95 | m | 1H | H-6a |
| ~3.75 | m | 1H | H-6b |
| ~3.40 | m | 1H | H-3a |
| ~3.20 | m | 1H | H-3b |
| ~3.05 | m | 1H | H-5a |
| ~2.85 | m | 1H | H-5b |
| ~4.80 (variable) | s | 2H | NH, OH (exchangeable) |
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~67.0 | C-6 |
| ~58.0 | C-2 |
| ~45.0 | C-3 |
| ~43.0 | C-5 |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid H-bonding) |
| 3350-3200 | Medium | N-H stretch |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| 1440-1395 | Medium | O-H bend |
| 1320-1210 | Strong | C-O stretch |
| ~1100 | Strong | C-O-C stretch (ether) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion | Notes |
| 132.06 | [M+H]⁺ | Molecular ion (protonated) |
| 114.05 | [M+H-H₂O]⁺ | Loss of water |
| 86.06 | [M+H-COOH]⁺ | Loss of the carboxyl group |
Molecular Formula: C₅H₉NO₃ Exact Mass: 131.06 g/mol
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.6 mL of D₂O) in a 5 mm NMR tube.[1] ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and for ¹³C NMR, from 0 to 200 ppm. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard.
Infrared (IR) Spectroscopy
For a solid sample, an IR spectrum can be obtained using the KBr pellet method or as a thin solid film.[2] For the thin film method, a small amount of the solid is dissolved in a volatile solvent (e.g., methanol or methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[2] After the solvent evaporates, the plate with the thin film of the sample is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[3] A background spectrum of the clean, empty salt plate is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole).[4][5] The sample is dissolved in a suitable solvent, typically a mixture of water and acetonitrile or methanol with a small amount of formic acid to promote protonation, to a concentration of approximately 1 mg/mL.[6] This solution is then diluted to the low µg/mL range and introduced into the ESI source via direct infusion or through a liquid chromatography system.[6] The mass analyzer is operated in positive ion mode to detect protonated molecules [M+H]⁺ and their fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Rutgers_MS_Home [react.rutgers.edu]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
(S)-Morpholine-2-carboxylic Acid: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-Morpholine-2-carboxylic acid and its derivatives represent a cornerstone in contemporary medicinal chemistry, serving as a privileged scaffold in the design of numerous therapeutic agents. The inherent stereochemistry and conformational flexibility of the morpholine ring impart favorable physicochemical and pharmacokinetic properties to drug candidates, enhancing their efficacy and metabolic stability. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, suppliers, synthetic methodologies, and its pivotal role as a building block in drug development, with a focus on the Neurokinin-1 (NK1) receptor antagonist, Aprepitant.
Chemical Identification and Suppliers
This compound and its commonly used derivatives are available from various chemical suppliers. The primary Chemical Abstracts Service (CAS) numbers for these compounds are crucial for accurate identification and procurement.
| Compound Name | CAS Number |
| This compound | 154731-81-4 |
| (S)-N-Boc-Morpholine-2-carboxylic acid | 868689-63-8 |
| This compound hydrochloride | 1439373-55-3 |
A non-exhaustive list of potential suppliers for these compounds includes Apollo Scientific, BLD Pharm, ChemicalBook, and Santa Cruz Biotechnology.[1][2][3][4][5][6] Researchers are advised to consult the suppliers' catalogs for the most current availability and specifications.
Physicochemical Properties
The physicochemical properties of this compound contribute to its utility as a versatile building block in drug design.
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| XLogP3 | -3.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 131.058243149 Da |
| Topological Polar Surface Area | 58.6 Ų |
Data sourced from PubChem.[7]
Synthesis of (S)-N-Boc-Morpholine-2-carboxylic Acid: An Experimental Protocol
The N-tert-butoxycarbonyl (Boc) protected form of this compound is a key intermediate in many synthetic routes. A concise and operationally simple synthesis has been developed, starting from (R)-epichlorohydrin, which avoids the need for chromatography.[8]
Experimental Protocol:
-
Formation of the Morpholine Ring: N-Benzylethanolamine is reacted with (R)-epichlorohydrin in a mixture of water and 2-propanol.
-
Ring Opening and Cyclization: A 35 wt % aqueous solution of tetraethylammonium hydroxide (Et₄NOH) is added to the mixture. The reaction is allowed to proceed for 4 hours.
-
Workup and Extraction: The reaction is quenched with 1 M HCl to a pH of 9. Water is added, and the product is extracted with dichloromethane (CH₂Cl₂).
-
Hydrogenation and Boc Protection: The crude product from the previous step is subjected to hydrogenation to remove the benzyl group, followed by protection of the nitrogen atom with di-tert-butyl dicarbonate (Boc₂O).
-
Oxidation to Carboxylic Acid: The resulting N-Boc-2-hydroxymethylmorpholine is oxidized using 4-acetamido-TEMPO and sodium hypochlorite (NaOCl) in a biphasic system of CH₂Cl₂ and water, with sodium bicarbonate (NaHCO₃) and tetrabutylammonium bromide (Bu₄NBr) present.
-
Isolation: The final product, (S)-N-Boc-Morpholine-2-carboxylic acid, is isolated through simple acid-base extractions.
This process provides the desired product in good yield and high enantiomeric excess (>99% ee).[8]
Application in Drug Development: The Aprepitant Case Study
The morpholine scaffold is a key structural component in a variety of approved drugs.[9] A prominent example is Aprepitant, a potent and selective antagonist of the human Neurokinin-1 (NK1) receptor, used for the prevention of chemotherapy-induced nausea and vomiting.[10][11] The synthesis of Aprepitant utilizes a cis-vicinally substituted morpholine core, highlighting the importance of building blocks like this compound derivatives.[12]
The Neurokinin-1 (NK1) Receptor Signaling Pathway
The therapeutic effect of Aprepitant is achieved through the inhibition of the NK1 receptor signaling pathway. The natural ligand for this receptor is Substance P (SP).[13] The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
As depicted in the diagram, the binding of Substance P to the NK1 receptor activates the Gq/11 G-protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and both Ca²⁺ and DAG activate Protein Kinase C (PKC). This leads to downstream signaling cascades, such as the MAPK/ERK pathway, culminating in cellular responses like emesis and inflammation.[9][13][14][15] Aprepitant competitively binds to the NK1 receptor, preventing Substance P from binding and thereby inhibiting this signaling pathway.
Biological Activity of Morpholine Derivatives
The morpholine scaffold is a versatile component in the design of various bioactive molecules, including anticancer agents. Several studies have reported the cytotoxic activity of novel morpholine derivatives against a range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Morpholine-substituted quinazoline derivatives | A549 (Lung) | 8.55 - 20.84 |
| MCF-7 (Breast) | 3.15 - >25 | |
| SHSY-5Y (Neuroblastoma) | 3.36 - >25 | |
| Pyrimidine-morpholine hybrids | SW480 (Colon) | 5.10 - 117.04 |
| MCF-7 (Breast) | 19.60 - >100 | |
| 2-Morpholino-4-anilinoquinoline derivatives | HepG2 (Liver) | 8.50 - 12.76 |
| Morpholine-substituted tetrahydroquinoline derivatives | A549 (Lung) | 0.033 - 3.73 |
| MCF-7 (Breast) | 0.087 - 4.47 | |
| MDA-MB-231 (Breast) | 1.003 - >5 |
Data compiled from multiple sources.[16][17][18][19]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex molecules in drug discovery. Its incorporation into drug candidates often leads to improved pharmacological profiles. The successful development of drugs like Aprepitant underscores the significance of the morpholine scaffold in modern medicinal chemistry. The synthetic accessibility of this compound and its derivatives, coupled with a deeper understanding of their role in modulating biological pathways, will continue to drive the discovery of novel therapeutics for a wide range of diseases.
References
- 1. This compound | 154731-81-4 [chemicalbook.com]
- 2. 1439373-55-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. 868689-63-8 Cas No. | (2S)-Morpholine-2-carboxylic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 4. CAS 1439373-55-3 | this compound hydrochloride - Synblock [synblock.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C5H9NO3 | CID 1519500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [edgccjournal.org]
- 15. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]
- 16. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. frontiersin.org [frontiersin.org]
- 19. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical characteristics of (S)-Morpholine-2-carboxylic acid
(S)-Morpholine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid that serves as a valuable chiral building block in medicinal chemistry and organic synthesis. Its constrained morpholine scaffold is a key feature in the design of various biologically active molecules and pharmaceutical agents. This guide provides a comprehensive overview of its physical and chemical characteristics, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
This compound is a stable compound under standard conditions. As a bifunctional molecule, it possesses both a secondary amine and a carboxylic acid, granting it unique solubility and reactivity profiles. The morpholine ring's ether oxygen atom influences the basicity of the nitrogen, making it less nucleophilic than structurally similar amines like piperidine.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and its common N-Boc protected form.
| Property | Value this compound | Value (S)-N-Boc-Morpholine-2-carboxylic acid | Reference(s) |
| Molecular Formula | C₅H₉NO₃ | C₁₀H₁₇NO₅ | |
| Molecular Weight | 131.13 g/mol | 231.24 g/mol | |
| Appearance | - | White solid | |
| Melting Point | - | 127–134 °C (decomposes) | |
| Boiling Point | 298.5 ± 35.0 °C (Predicted) | - | |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | - | |
| pKa (acid) | 2.57 ± 0.20 (Predicted) | - | |
| XLogP3 | -3.2 | - | |
| Polar Surface Area | 58.6 Ų | 84.6 Ų | |
| Storage Temperature | 2-8°C (protect from light) | 2-8°C (Sealed in dry) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR : In the proton NMR spectrum, the acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically around 12 ppm, though its chemical shift is dependent on concentration and solvent. Protons on the morpholine ring would appear in the upfield region.
-
¹³C NMR : The carboxyl carbon typically resonates in the 165-185 ppm range in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹.
-
Mass Spectrometry : For the N-Boc protected derivative, a low-resolution mass spectrum showed an [M+H]⁺ ion at m/z 289, corresponding to a related intermediate.
Chemical Characteristics
Reactivity and Stability
This compound exhibits reactivity typical of both secondary amines and carboxylic acids.
-
Amine Group : The secondary amine is basic and can be protonated by acids to form morpholinium salts. It can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.
-
Carboxylic Acid Group : The carboxyl group can be converted to esters, amides, and other acid derivatives.
-
Stability : The compound is chemically stable under standard ambient conditions. However, it is incompatible with strong oxidizing agents and strong acids, with which it can react exothermically. It should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.
-
Hazardous Reactions : Caution should be exercised to avoid contact with nitrites, nitrates, or nitrous acid, as this may lead to the formation of potentially carcinogenic nitrosamines.
The diagram below illustrates the key reactive sites of the molecule.
Caption: Key reactive functional groups of this compound.
Experimental Protocols
Synthesis of (S)-N-BOC-Morpholine-2-carboxylic Acid
A common and high-throughput synthesis for the N-Boc protected version of this compound starting from (R)-epichlorohydrin has been developed, which notably avoids column chromatography.
Experimental Workflow:
-
Step 1: Ring Opening and Cyclization: N-Benzylethanolamine is reacted with (R)-epichlorohydrin in 2-propanol. Subsequent treatment with aqueous Et₄NOH facilitates the cyclization to form the N-benzyl morpholine alcohol intermediate.
-
Step 2: Hydrogenolysis and Protection: The benzyl protecting group is removed via hydrogenation. The resulting secondary amine is then protected with a tert-butoxycarbonyl (Boc) group to yield a mixture of N-Boc protected morpholine alcohols.
-
Step 3: Oxidation: The primary alcohol of the desired morpholine isomer is selectively oxidized to the carboxylic acid using a TEMPO-based oxidation system.
-
Step 4: Purification: The final product, (S)-N-BOC-Morpholine-2-carboxylic acid, is easily separated from byproducts through simple acid-base extractions, yielding a white solid.
The following diagram outlines this synthetic pathway.
Caption: Synthesis workflow for (S)-N-Boc-Morpholine-2-carboxylic acid.
Analytical Methods: Chiral HPLC
The enantiomeric excess (ee) of the synthesized N-Boc protected product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Column: Chirapak AD 4.6 × 250 mm, 10 μm
-
Mobile Phase: 95:5:0.1 hexane:ethanol:TFA
-
Flow Rate: 0.5 mL/min
-
Detection: 215 nm
-
Retention Times: (S)-enantiomer: 27.6 min; (R)-enantiomer: 29.8 min
This method effectively separates the two enantiomers, allowing for accurate quantification of the product's optical purity.
Applications in Research and Development
This compound and its derivatives are primarily used as chiral synthons in the development of new pharmaceutical agents. The morpholine ring is a prevalent scaffold in many biologically active compounds, including antibiotics like Linezolid and anticancer agents such as Gefitinib. The constrained conformation of the morpholine ring can impart favorable pharmacokinetic properties and binding affinities to drug candidates. Its utility extends to being a crucial building block for various kinase and protease inhibitors.
commercial availability of enantiopure (S)-Morpholine-2-carboxylic acid
An In-depth Technical Guide to the Commercial Availability of Enantiopure (S)-Morpholine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity chiral building blocks is a critical first step in the synthesis of novel chemical entities. This compound is a versatile heterocyclic compound utilized as a key intermediate in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of its commercial availability, along with methodologies for its synthesis and enantiomeric purity analysis.
Commercial Availability
Enantiopure this compound and its common derivatives, such as the hydrochloride salt and N-Boc protected forms, are available from a variety of chemical suppliers. The availability, purity, and packaging can vary, and it is often sold as the hydrochloride salt to improve stability and handling. Below is a summary of offerings from several vendors.
Table 1: Commercial Suppliers of this compound and its Hydrochloride Salt
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Aladdin Scientific | This compound hydrochloride | 1439373-55-3 | min 95% | 100 mg[1] |
| BLD Pharm | This compound hydrochloride | 1439373-55-3 | N/A | N/A[2] |
| Biosynth | This compound hydrochloride | 1439373-55-3 | N/A | N/A |
| ChemicalBook | This compound | 154731-81-4 | N/A | N/A[3] |
Table 2: Commercial Suppliers of N-Protected this compound Derivatives
| Supplier | Product Name | CAS Number | Purity | Available Quantities & Price |
| Cenmed | (S)-4-Boc-Morpholine-2-carboxylic acid | N/A | 0.95 | N/A (Price: $35.69)[4] |
| Sigma-Aldrich | N-Boc-morpholine-2-carboxylic acid | 189321-66-2 | 97% | N/A |
| Apollo | (2S)-Morpholine-2-carboxylic acid, N-BOC protected | 868689-63-8 | N/A | 100mg (£15.00) to 100g (£1,101.00)[5] |
| BenchChem | (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | N/A | N/A | N/A[6] |
Procurement and Quality Control Workflow
A systematic approach to procuring and verifying the quality of chiral starting materials is essential. The following diagram illustrates a typical workflow for obtaining and qualifying enantiopure this compound for use in a research or development setting.
Caption: Procurement and Quality Control Workflow for Chiral Building Blocks.
Experimental Protocols
General Synthetic Strategy
The synthesis of enantiopure morpholine derivatives often relies on enantioselective methods to establish the desired stereocenter. One common approach involves the enzymatic resolution of a racemic intermediate. For instance, a racemic ester, such as n-butyl 4-benzylmorpholine-2-carboxylate, can be subjected to a highly specific enzyme-catalyzed resolution to isolate the desired enantiomer[7].
An alternative strategy involves starting with an enantiomerically pure precursor, such as a natural α-amino acid, to construct the morpholine ring[8]. Protecting group chemistry is crucial in these syntheses. The morpholine nitrogen is typically protected, for example with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent side reactions and allow for selective modification at other positions of the molecule[6].
Methodologies for Enantiomeric Purity Determination
Ensuring the enantiomeric excess (e.e.) of this compound is paramount for its use in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
1. Indirect Chiral HPLC via Diastereomer Formation
This widely used method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (non-chiral) stationary phase, such as C18.
-
Principle: The carboxylic acid moiety of both (S)- and (R)-Morpholine-2-carboxylic acid is reacted with a single enantiomer of a chiral reagent (e.g., a chiral amine) to form a pair of diastereomeric amides.
-
Sample Derivatization Protocol (General):
-
Dissolve a known quantity of the morpholine-2-carboxylic acid sample in an appropriate aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Add a chiral derivatizing agent (e.g., (1R,2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol) and a coupling agent (e.g., dicyclohexylcarbodiimide)[9].
-
Allow the reaction to proceed to completion at room temperature or with gentle heating.
-
Quench the reaction and prepare the sample for HPLC injection by dilution in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Standard reverse-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition must be optimized to achieve baseline separation of the diastereomeric peaks.
-
Detection: UV/Vis detector set to a wavelength where the derivatized molecule has strong absorbance (e.g., 290 nm for certain fluoroquinolones)[10].
-
Quantification: The enantiomeric purity is calculated from the relative peak areas of the two separated diastereomers.
-
2. Direct Chiral HPLC using a Chiral Stationary Phase (CSP)
Direct methods are often preferred for their simplicity as they do not require derivatization. The separation occurs due to differential interactions between the enantiomers and the chiral stationary phase.
-
Principle: The enantiomers form transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to different retention times[11].
-
Chromatographic Conditions:
-
Column: A commercially available Chiral Stationary Phase (CSP). Cinchona alkaloid-derived CSPs (e.g., Chiralpak QD-AX) have proven effective for the separation of chiral 2-hydroxycarboxylic acids and may be applicable here[12].
-
Mobile Phase: The mobile phase composition is highly dependent on the CSP used and can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase conditions.
-
Detection: UV/Vis or Mass Spectrometry (MS).
-
Method Development: Screening various CSPs and mobile phases is typically required to find the optimal conditions for baseline resolution.
-
The selection of a suitable analytical method is crucial for the quality control of this compound, ensuring its suitability for the rigorous demands of drug discovery and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1439373-55-3|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. This compound | 154731-81-4 [chemicalbook.com]
- 4. cenmed.com [cenmed.com]
- 5. 868689-63-8 Cas No. | (2S)-Morpholine-2-carboxylic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 6. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 7. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 12. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Substituted Morpholine Carboxylic Acids in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a privileged scaffold in medicinal chemistry, continues to capture the attention of researchers due to its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] When combined with a carboxylic acid moiety, this versatile heterocycle gives rise to a class of compounds—substituted morpholine carboxylic acids—with a remarkable breadth of biological activities. These compounds have demonstrated significant potential in oncology, virology, and beyond, often serving as critical components in the design of potent and selective enzyme inhibitors and receptor modulators.[3][4]
This technical guide provides a comprehensive review of the current landscape of substituted morpholine carboxylic acids in drug discovery. It delves into their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.
I. Therapeutic Applications and Biological Activity
Substituted morpholine carboxylic acids have been investigated for a wide array of therapeutic applications, primarily driven by their ability to interact with key biological targets. The following sections summarize their activity in major disease areas.
Anticancer Activity
The fight against cancer has been a major focus for the application of these compounds. They have shown efficacy against various cancer cell lines by targeting different mechanisms.
One prominent area of investigation is the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC).[5][6] A series of 2-morpholinobenzoic acid derivatives has been explored, revealing that the substitution pattern on the central aromatic ring is crucial for activity. For instance, compounds with a 1,2,5-relationship between the acyl group, morpholine ring, and N-benzylamine group have shown potent inhibitory effects.[5]
Another key target is the PI3K/mTOR pathway, which is frequently dysregulated in cancer. Morpholine-substituted tetrahydroquinoline derivatives have emerged as potent mTOR inhibitors, with some compounds exhibiting exceptional activity against lung cancer cell lines (e.g., A549) with IC50 values in the nanomolar range.[7] The incorporation of trifluoromethyl and morpholine moieties has been shown to significantly enhance selectivity and potency.[7]
Furthermore, morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with IC50 values in the low micromolar range.[8] Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell proliferation in the G1 phase of the cell cycle.[8] Bisnaphthalimide derivatives containing a 4-morpholine moiety have also been identified as potent DNA targeting agents, with some exhibiting sub-micromolar anti-proliferative activity against MGC-803 cells.[9]
Table 1: Anticancer Activity of Substituted Morpholine Carboxylic Acid Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Morpholinobenzoic acid derivatives | PC-PLC Inhibition | MDA-MB-231, HCT116 | Varies (activity reported as % inhibition) | [5][6] |
| Morpholine substituted quinazolines | Apoptosis Induction | A549 | 8.55 - 20.84 | [8] |
| MCF-7 | 3.15 - >25 | [8] | ||
| SHSY-5Y | 3.36 - >25 | [8] | ||
| Morpholine-substituted tetrahydroquinolines | mTOR Inhibition | A549 | 0.033 - 3.73 | [7] |
| MCF-7 | 0.087 - 4.47 | [7] | ||
| MDA-MB-231 | 1.003 - >5 | [7] | ||
| Bisnaphthalimides with 4-morpholine | DNA Targeting | MGC-803 | 0.09 | [9] |
Antiviral Activity
The unique structural features of morpholine carboxylic acids also make them attractive candidates for the development of antiviral agents. Research has particularly focused on their ability to inhibit viral replication.
A notable example is the development of 4-quinoline carboxylic acid analogues as potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis and, consequently, viral replication.[10] Structure-activity relationship studies have led to the identification of compounds with excellent inhibitory activity against viruses such as Vesicular Stomatitis Virus (VSV) and Influenza A (WSN strain), with EC50 values in the low nanomolar range.[10]
Additionally, 2-aryl substituted thiazolidine-4-carboxylic acids have shown promise as antiviral drugs against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV), with some compounds demonstrating IC50 values in the low micromolar range.[11]
Table 2: Antiviral Activity of Morpholine-Related Carboxylic Acid Derivatives
| Compound Class | Target Enzyme | Virus | EC50/IC50 (µM) | Reference |
| 4-Quinoline carboxylic acid analogues | human DHODH | VSV | 0.0019 | [10] |
| WSN-Influenza | 0.041 | [10] | ||
| 2-Aryl substituted thiazolidine-4-carboxylic acids | Not specified | AIV H9N2 | 3.47 | [11] |
| IBV | 4.10 | [11] |
Other Enzyme Inhibition
The versatility of the substituted morpholine carboxylic acid scaffold extends to the inhibition of other clinically relevant enzymes. For instance, novel 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease.[12][13] Certain compounds in this series have demonstrated excellent urease inhibition, with IC50 values in the mid-micromolar range.[12][13]
Table 3: Enzyme Inhibitory Activity of Morpholine-Containing Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones | AChE | 17.41 | [12][13] |
| Urease | 16.79 | [12][13] | |
| Morpholine derivatives with an azole nucleus | Urease | 2.37 | [14] |
II. Synthesis and Methodologies
The synthesis of substituted morpholine carboxylic acids can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.
General Synthetic Strategies
Common approaches to construct the morpholine ring include intramolecular cyclization, palladium-catalyzed reactions, and multicomponent reactions.[15] A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with the key step being a Pd-catalyzed carboamination reaction.[16] Another versatile method is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates to yield highly substituted morpholines.[17] Recently, a photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of morpholines from readily available starting materials.[18]
Experimental Protocols
Synthesis of 2-Aryl Substituted Thiazolidine-4-Carboxylic Acids [11] A mixture of L-cysteine (16.50 mmol) and the appropriate (het)arylaldehyde (16.50 mmol) in ethanol (30.00 mL) is stirred at room temperature for 2-5 hours. The solid formed is separated by filtration, washed with diethyl ether, and dried to yield the final product.
In Vitro Anticancer Activity Assessment (MTT Assay) [7]
-
Cancer cells are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The formazan crystals formed are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
III. Structure-Activity Relationships and Pathway Interactions
The biological activity of substituted morpholine carboxylic acids is highly dependent on their structural features. Structure-activity relationship (SAR) studies have provided valuable insights into the key determinants of their potency and selectivity.[2][19]
For instance, in the 2-morpholinobenzoic acid scaffold, altering the substitution pattern from a 2,5- to a 2,4-relationship between the morpholine and N-benzyl groups can lead to a significant decrease in inhibitory activity against PC-PLC.[5] In the case of mTOR inhibitors, the presence of a trifluoromethyl group has been found to be crucial for potent activity.[7] The replacement of a carboxylic acid with a bioisostere like a tetrazole can also be a strategic modification to improve metabolic stability while preserving acidity and biological activity.[20]
Signaling Pathway Visualization
The interaction of these compounds with cellular signaling pathways is a key aspect of their mechanism of action. For example, the dual inhibition of the PI3K and MAPK pathways is a promising strategy in cancer therapy due to the compensatory regulation between these two cascades.[21]
Below is a conceptual workflow for the development of dual PI3K/MEK inhibitors based on a morpholine-containing scaffold.
Caption: Development workflow for dual PI3K/MEK inhibitors.
This diagram illustrates the process from modifying a known PI3K inhibitor with a morpholine scaffold, through SAR analysis, to the design and evaluation of bifunctional inhibitors that can simultaneously target both the PI3K and MEK pathways.[21]
IV. Conclusion and Future Perspectives
Substituted morpholine carboxylic acids represent a highly valuable and versatile class of compounds in drug discovery. Their favorable properties and broad range of biological activities, particularly in oncology and virology, have established them as a key area of research.[2][3] Future efforts will likely focus on further optimizing their pharmacokinetic profiles, exploring novel substitution patterns to enhance potency and selectivity, and expanding their therapeutic applications to other disease areas. The continued development of innovative synthetic methodologies will also play a crucial role in unlocking the full potential of this remarkable chemical scaffold.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. fiveable.me [fiveable.me]
- 21. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of (S)-Morpholine-2-carboxylic Acid in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Morpholine-2-carboxylic acid is a non-proteinogenic, cyclic N-substituted amino acid that has garnered interest in peptide-based drug discovery. Its incorporation into peptide sequences can impart unique conformational constraints, enhance metabolic stability, and modulate pharmacokinetic properties. The morpholine ring, with its inherent chair-like conformation, can act as a rigid scaffold, influencing the overall peptide structure and its interaction with biological targets. However, being an N-substituted amino acid, its incorporation into a growing peptide chain via standard solid-phase peptide synthesis (SPPS) protocols presents challenges, primarily due to steric hindrance at the secondary amine.
This technical guide provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis.
Application Notes
The use of this compound in peptide synthesis is primarily driven by its potential to:
-
Induce Specific Conformations: The rigid morpholine ring can restrict the rotational freedom of the peptide backbone, leading to more defined secondary structures. This conformational rigidity can enhance binding affinity and selectivity to target receptors or enzymes.
-
Increase Proteolytic Stability: The N-substituted nature of the morpholine ring can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Improve Pharmacokinetic Profile: The morpholine moiety can alter the lipophilicity and hydrogen bonding capacity of a peptide, potentially improving its solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.
Challenges in Peptide Coupling:
The primary challenge in utilizing this compound in SPPS is the reduced nucleophilicity and increased steric bulk of its secondary amine compared to the primary amine of standard proteinogenic amino acids. This steric hindrance can lead to:
-
Slow and Inefficient Coupling Reactions: Standard coupling reagents may result in low yields and incomplete reactions.
-
Deletion Sequences: Failure to achieve complete coupling can lead to the formation of peptides lacking the intended morpholine residue.
To overcome these challenges, optimized coupling strategies are necessary, including the use of more potent activating reagents and potentially longer reaction times or double coupling cycles.
Quantitative Data
While specific quantitative data for the coupling efficiency of this compound is not extensively reported in publicly available literature, data from studies on other sterically hindered N-substituted amino acids, such as N-methylated amino acids, provides valuable insights. The choice of coupling reagent significantly impacts the efficiency of the reaction.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered N-Substituted Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Reported Coupling Efficiency (%) | Key Considerations |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98 | Cost-effective but slower; may lead to side reactions. |
| HBTU/HCTU | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5 | Generally efficient, but may be less effective for highly hindered couplings. |
| HATU | Aminium/Uronium Salt | 20 - 45 min | > 99.5 | Highly reactive, excellent for hindered couplings with low racemization risk. |
| PyAOP/PyBOP | Phosphonium Salt | 30 - 60 min | > 99 | Very effective for sterically demanding couplings; no risk of guanidinylation side reactions. |
Data is generalized from studies on N-methylated amino acids and serves as a guideline for selecting reagents for this compound.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-(S)-Morpholine-2-carboxylic acid
This protocol describes the N-protection of this compound with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a prerequisite for its use in Fmoc-based SPPS.
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Distilled water
-
Diethyl ether
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to yield Fmoc-(S)-Morpholine-2-carboxylic acid as a white solid.
Caption: Workflow for the N-Fmoc protection of this compound.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(S)-Morpholine-2-carboxylic acid
This protocol outlines a single coupling cycle for the incorporation of Fmoc-(S)-Morpholine-2-carboxylic acid into a peptide sequence on a solid support using manual SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-(S)-Morpholine-2-carboxylic acid
-
Coupling reagent (e.g., HATU, PyAOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-(S)-Morpholine-2-carboxylic acid:
-
In a separate vial, dissolve Fmoc-(S)-Morpholine-2-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Shake the reaction vessel for 2-4 hours at room temperature. Note: For this sterically hindered amino acid, a longer coupling time is recommended compared to standard amino acids.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (beads remain colorless or yellowish) indicates complete coupling.
-
If the Kaiser test is positive (beads turn blue/purple), indicating incomplete coupling, drain the solution and repeat the coupling step (double coupling) with a fresh solution of activated Fmoc-(S)-Morpholine-2-carboxylic acid.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
Caption: A single cycle for incorporating Fmoc-(S)-Morpholine-2-carboxylic acid in SPPS.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional shaking.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain the final product as a fluffy powder.
-
Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The incorporation of this compound into peptides is a valuable strategy for developing novel peptide therapeutics with improved pharmacological properties. While its N-substituted nature presents synthetic challenges, these can be overcome by employing optimized coupling protocols with potent activating reagents. The detailed protocols provided in this guide offer a comprehensive framework for researchers to successfully synthesize peptides containing this unique building block, paving the way for the exploration of new chemical space in drug discovery.
Application Notes and Protocols: (S)-Morpholine-2-carboxylic acid as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-Morpholine-2-carboxylic acid is a versatile chiral building block widely employed in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its rigid heterocyclic structure and defined stereochemistry make it an invaluable starting material for the enantioselective synthesis of various biologically active compounds, including the antiemetic drug Aprepitant and the antibiotic Linezolid.
These application notes provide an overview of the utility of this compound and its derivatives, along with detailed experimental protocols for key synthetic transformations.
Key Applications
This compound serves as a crucial precursor for the synthesis of substituted morpholines, which are prevalent scaffolds in medicinal chemistry. The primary functional handles, the secondary amine and the carboxylic acid, allow for a variety of chemical modifications, including N-alkylation, amide bond formation, and esterification, while preserving the stereochemical integrity of the chiral center.
-
Synthesis of Pharmaceutical Ingredients: It is a key component in the synthesis of Aprepitant, a potent NK-1 receptor antagonist, and analogs of Linezolid, an oxazolidinone antibiotic.
-
Chiral Scaffolding: The morpholine ring provides a conformationally constrained scaffold, which is advantageous in drug design for optimizing ligand-receptor interactions.
-
Introduction of Structural Diversity: The functional groups on the morpholine ring can be readily modified to generate libraries of compounds for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The following tables summarize representative quantitative data for key reactions involving this compound and its derivatives. The data has been compiled from various sources and is intended to be illustrative. Actual yields and enantiomeric excess may vary depending on specific reaction conditions and substrates.
Table 1: Esterification of this compound
| Carboxylic Acid Derivative | Alcohol | Coupling Reagent | Base | Solvent | Yield (%) | Ref. |
| This compound | Methanol | SOCl₂ | - | Methanol | >95 | General Procedure |
| This compound | Benzyl alcohol | DCC, DMAP | - | DCM | 80-90 | General Procedure |
Table 2: N-Alkylation of this compound Derivatives
| Morpholine Derivative | Alkylating Agent | Base | Solvent | Yield (%) | Ref. |
| Methyl (S)-morpholine-2-carboxylate | Benzyl bromide | K₂CO₃ | Acetonitrile | 94 | [1] |
| This compound | Benzyl chloride | K₂CO₃ | DMF | 82 | General Procedure |
| Morpholine | Methanol | CuO-NiO/γ-Al₂O₃ | Gas Phase | 95.3 (conversion) | [2] |
Table 3: Amide Coupling of this compound
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) | Ref. |
| This compound | Aniline | HATU | DIPEA | DMF | High | [3] |
| This compound | 4-Fluoroaniline | EDC, HOBt | DIPEA | Acetonitrile | Good to Excellent | [3] |
| Various Carboxylic Acids | Morpholine | HATU | DIPEA | DMF | 84 | [3] |
Experimental Protocols
The following are detailed protocols for common synthetic transformations of this compound.
Protocol 1: Esterification of this compound (via acid chloride)
This protocol describes the conversion of the carboxylic acid to its methyl ester, a common protecting group strategy.
Reaction: this compound → Methyl (S)-morpholine-2-carboxylate
Materials:
-
This compound hydrochloride
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Diethyl ether
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford Methyl (S)-morpholine-2-carboxylate hydrochloride as a white solid.
Expected Yield: >95%
Protocol 2: N-Alkylation of Methyl (S)-morpholine-2-carboxylate
This protocol details the N-benzylation of the morpholine nitrogen, a key step in the synthesis of various pharmaceutical intermediates.
Reaction: Methyl (S)-morpholine-2-carboxylate + Benzyl bromide → Methyl (S)-4-benzylmorpholine-2-carboxylate
Materials:
-
Methyl (S)-morpholine-2-carboxylate hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of Methyl (S)-morpholine-2-carboxylate hydrochloride (1.0 eq) in anhydrous acetonitrile (15 mL per gram of starting material), add potassium carbonate (2.5 eq).
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain Methyl (S)-4-benzylmorpholine-2-carboxylate as a colorless oil.
Expected Yield: ~94%[1]
Protocol 3: Amide Coupling of this compound
This protocol describes the formation of an amide bond with an aniline derivative, a common reaction in the synthesis of bioactive molecules.
Reaction: this compound + 4-Fluoroaniline → (S)-N-(4-fluorophenyl)morpholine-2-carboxamide
Materials:
-
This compound hydrochloride
-
4-Fluoroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Suspend this compound hydrochloride (1.0 eq), 4-fluoroaniline (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous acetonitrile (20 mL per gram of starting material).
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to afford (S)-N-(4-fluorophenyl)morpholine-2-carboxamide.
Expected Yield: Good to Excellent[3]
Visualizations
Logical Relationship of Key Transformations
Caption: Key synthetic transformations of this compound.
Synthetic Workflow for Aprepitant Intermediate
Caption: Synthetic route to a key morpholine intermediate for Aprepitant.
Synthetic Workflow for Linezolid Analog Precursor
Caption: Pathway to a key amino alcohol precursor for Linezolid analogs.
References
- 1. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of (S)-Morpholine-2-carboxylic Acid into Molecules
For Researchers, Scientists, and Drug Development Professionals
(S)-Morpholine-2-carboxylic acid is a valuable building block in medicinal chemistry, prized for its ability to introduce a constrained, chiral scaffold that can enhance the pharmacological properties of a molecule. The morpholine ring can improve aqueous solubility, metabolic stability, and cell permeability, making it a desirable feature in drug candidates, particularly those targeting the central nervous system (CNS).[1][2][3] This document provides detailed protocols and application notes for the incorporation of this compound into molecules via its carboxylic acid and amine functionalities.
Overview of Synthetic Strategies
The incorporation of this compound into a target molecule typically involves the formation of an amide bond through its carboxylic acid or secondary amine. This requires careful selection of protecting groups and coupling agents to ensure regioselectivity and preserve the stereochemical integrity of the chiral center. The two primary approaches are:
-
Amide bond formation via the carboxylic acid: This involves the coupling of the carboxylic acid of this compound with a primary or secondary amine. The morpholine nitrogen must first be protected.
-
Amide bond formation via the secondary amine: This involves the coupling of the secondary amine of this compound with a carboxylic acid. The morpholine carboxylic acid must first be protected, typically as an ester.
Protecting Group Strategies
The selection of appropriate protecting groups is critical for the successful and selective incorporation of this compound.
N-Protection of the Morpholine Nitrogen
To enable reactions at the carboxylic acid, the secondary amine of the morpholine ring must be protected. Common protecting groups include:
-
tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (Boc)₂O, this group is stable under a wide range of conditions but is readily removed with mild acids such as trifluoroacetic acid (TFA).
-
Benzyloxycarbonyl (Cbz): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
O-Protection of the Carboxylic Acid
For reactions involving the morpholine nitrogen, the carboxylic acid must be protected, usually as an ester. Common ester protecting groups include:
-
Methyl or Ethyl Esters: Formed under acidic conditions with methanol or ethanol, these esters are generally stable but can be hydrolyzed under basic conditions.
-
Benzyl Ester (Bn): Introduced using benzyl alcohol, this protecting group is stable to a wide range of reagents and can be removed by hydrogenolysis.
-
tert-Butyl Ester (tBu): Formed using isobutylene or tert-butanol, this group is stable to basic and nucleophilic reagents but is cleaved under acidic conditions.
Experimental Protocols
The following are detailed protocols for the key steps in incorporating this compound into molecules.
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the secondary amine of this compound with a Boc group, a prerequisite for subsequent coupling reactions at the carboxylic acid.
Workflow Diagram:
Caption: Workflow for the N-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add Di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-Morpholine-2-carboxylic acid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by NMR) | >95% |
| Reaction Time | 12-24 hours |
Protocol 2: Amide Coupling of N-Boc-(S)-Morpholine-2-carboxylic acid with a Primary Amine
This protocol details the formation of an amide bond between the N-protected morpholine carboxylic acid and a primary amine using EDC and HOBt as coupling agents.
Workflow Diagram:
Caption: Workflow for the amide coupling of N-Boc-(S)-Morpholine-2-carboxylic acid.
Materials:
-
N-Boc-(S)-Morpholine-2-carboxylic acid
-
Primary amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Lithium chloride (LiCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve N-Boc-(S)-Morpholine-2-carboxylic acid (1.0 eq) in DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data for Amide Coupling Reactions: [4][5]
| Coupling Reagent | Additive | Base | Solvent | Typical Yield | Purity |
| EDC | HOBt | DIPEA | DMF | 70-90% | >95% |
| HATU | - | DIPEA | DMF | 75-95% | >95% |
| DCC | DMAP | - | DCM | 65-85% | >90% |
| BOP-Cl | Et₃N | DCM | 50-70% | >90% |
Protocol 3: Esterification of this compound (N-Protected)
This protocol describes the formation of a methyl ester, a common protecting group for the carboxylic acid.
Workflow Diagram:
Caption: Workflow for the esterification of N-protected this compound.
Materials:
-
N-Protected (e.g., N-Boc) this compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Suspend N-Protected this compound (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirring suspension.
-
Remove the ice bath and heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.
Quantitative Data for Esterification Reactions: [6][7][8]
| Alcohol | Catalyst | Method | Typical Yield |
| Methanol | SOCl₂ | Acidic | 85-95% |
| Benzyl alcohol | DCC/DMAP | Steglich | 80-90% |
| tert-Butanol | H₂SO₄ (cat.) | Acidic | 70-85% |
Application in Drug Discovery: A Conceptual View
The incorporation of the this compound scaffold can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the overall structure imparts a degree of conformational rigidity that can be beneficial for binding to a biological target.
Conceptual Diagram of Pharmacological Modulation:
Caption: Conceptual pathway illustrating how incorporating this compound can enhance a lead compound's properties and biological efficacy.
By following these protocols, researchers can effectively incorporate the this compound scaffold into a variety of molecules, leveraging its beneficial properties for the development of novel therapeutics. The choice of protecting groups and coupling agents can be tailored to the specific requirements of the target molecule and overall synthetic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.dk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Morpholine-2-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Morpholine-2-carboxylic acid is a chiral, constrained α-amino acid analogue that has garnered significant interest in medicinal chemistry. Its rigid morpholine ring system introduces conformational constraints into peptide and small molecule structures, a strategy often employed to enhance biological activity, metabolic stability, and cell permeability. The incorporation of such non-natural amino acids can lead to peptidomimetics with improved pharmacological profiles, making them attractive candidates for drug discovery programs.[1][2]
One prominent area where constrained amino acid mimics are utilized is in the development of SMAC (Second Mitochondria-derived Activator of Caspases) mimetics. These molecules are designed to antagonize the Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells, leading to resistance to apoptosis.[3][4][5] By mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of endogenous SMAC, these compounds can restore the natural apoptotic process in malignant cells.
This document provides an overview of the application of the this compound scaffold in medicinal chemistry, with a focus on its potential role in the design of IAP inhibitors.
Application: IAP Antagonists (SMAC Mimetics)
The morpholine scaffold is a key feature in numerous approved and experimental drugs due to its favorable physicochemical and metabolic properties.[6][7][8] In the context of IAP antagonists, incorporating constrained residues like this compound can lead to potent and selective binders to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, particularly XIAP, cIAP1, and cIAP2.[9][10]
A notable example of a potent, orally bioavailable SMAC mimetic is Xevinapant (AT-406/Debio 1143) . While its core is a diazocine, the principles of its design are highly relevant to the application of constrained amino acids like this compound.[11][12][13] Xevinapant has demonstrated significant antitumor activity in preclinical and clinical studies.[14]
Quantitative Data of Representative IAP Inhibitors
The following table summarizes the binding affinities and cellular potencies of representative IAP inhibitors, illustrating the high potency that can be achieved with SMAC mimetics.
| Compound | Target | Binding Affinity (Ki, nM) | Cell Line | IC50 (nM) | Reference |
| Xevinapant (AT-406) | XIAP | 66.4 | MDA-MB-231 (Breast Cancer) | 144 | [9][10] |
| cIAP1 | 1.9 | SK-OV-3 (Ovarian Cancer) | 142 | [9][10] | |
| cIAP2 | 5.1 | - | - | [9] | |
| LCL161 | XIAP | 35 | Ba/F3-FLT3-ITD | ~500 | [15] |
| cIAP1 | 0.4 | MOLM13-luc+ | ~4000 | [15] | |
| - | - | CCRF-CEM (T-cell ALL) | 250 | [15] | |
| - | - | Karpas-299 (Anaplastic Large Cell Lymphoma) | 1600 | [15] | |
| - | - | Hep3B (Hepatocellular Carcinoma) | 10,230 | [16] | |
| - | - | PLC5 (Hepatocellular Carcinoma) | 19,000 | [16] |
Experimental Protocols
General Synthesis of a Peptidomimetic IAP Inhibitor Incorporating a Constrained Amino Acid
This protocol describes a general approach for the synthesis of a peptidomimetic IAP inhibitor, which can be adapted for the inclusion of this compound or other constrained amino acids at the P2 position.[5]
Materials:
-
Protected this compound (e.g., Boc- or Fmoc-protected)
-
Other required protected amino acids
-
Coupling reagents (e.g., EDC, HOBt, HATU)
-
Bases (e.g., N-methylmorpholine (NMM), DIPEA)
-
Solvents (e.g., DMF, DCM, MeOH)
-
Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
Procedure:
-
Esterification of the C-terminal Amino Acid: The C-terminal amino acid is esterified, for example, by reacting with methanolic HCl.
-
Peptide Coupling: The protected this compound is coupled to the C-terminal amino acid ester using standard peptide coupling conditions (e.g., EDC, HOBt, NMM in DMF).
-
Deprotection: The N-terminal protecting group (e.g., Boc) is removed using an appropriate deprotection agent (e.g., TFA in DCM).
-
Further Coupling: The next amino acid in the sequence is coupled to the deprotected amine.
-
Repeat Steps 3 and 4: Steps 3 and 4 are repeated until the desired peptide sequence is assembled.
-
Final Deprotection: All protecting groups are removed.
-
Purification: The final compound is purified by chromatography (e.g., flash chromatography or preparative HPLC).
Cell Proliferation Assay (WST-8 Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a synthesized IAP inhibitor in a cancer cell line.[14]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Synthesized IAP inhibitor
-
WST-8 reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 3-4 x 10³ cells/well) and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the IAP inhibitor and incubate for a specified period (e.g., 4 days).
-
WST-8 Addition: Add WST-8 reagent to each well and incubate for 2-3 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a plate reader.
-
IC50 Calculation: Calculate the IC50 value by comparing the absorbance of treated cells with untreated cells.
Visualizations
IAP Signaling Pathway and Mechanism of SMAC Mimetics
The following diagram illustrates the intrinsic apoptotic pathway and the mechanism of action of SMAC mimetics like Xevinapant. In healthy cells, IAPs inhibit caspases, preventing apoptosis.[17][18][19] In cancer cells, where IAPs are often overexpressed, this inhibition is a key survival mechanism.[1] SMAC mimetics bind to IAPs, preventing them from inhibiting caspases and thereby promoting apoptosis.[2][20]
Caption: IAP signaling pathway and the role of SMAC mimetics.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation of a novel IAP inhibitor based on the this compound scaffold.
Caption: Workflow for IAP inhibitor synthesis and evaluation.
References
- 1. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, pharmacokinetics, and pharmacodynamic properties of oral DEBIO1143 (AT-406) in patients with advanced cancer: results of a first-in-man study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedient Synthesis of Highly Potent Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Unique Selectivity for ML-IAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Xevinapant | C32H43N5O4 | CID 25022340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. xevinapant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. abmole.com [abmole.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. Inhibitor of apoptosis - Wikipedia [en.wikipedia.org]
- 18. IAP family of cell death and signaling regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IAP Proteins Antagonist: An Introduction and Chemistry of Smac Mimetics under Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Derivatives from (S)-Morpholine-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Morpholine-2-carboxylic acid is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its constrained cyclic structure, incorporating both a secondary amine and a carboxylic acid functional group, provides a rigid scaffold that can be elaborated to generate a diverse array of novel derivatives. These derivatives often serve as peptidomimetics, mimicking the secondary structures of peptides, and can exhibit a range of biological activities.[1][2] The morpholine ring itself is a privileged structure in drug design, known to improve pharmacokinetic properties such as solubility and metabolic stability.
This document provides detailed application notes and protocols for the synthesis of novel derivatives from this compound, focusing on two primary synthetic transformations: N-Acylation of the morpholine nitrogen and Amide Bond Formation at the carboxylic acid moiety. These methods allow for the systematic exploration of the chemical space around this core scaffold, enabling the generation of compound libraries for screening and lead optimization in drug discovery programs. Potential applications for the resulting derivatives include their use as enzyme inhibitors, for example, against dipeptidyl peptidase IV (DPP-IV), a target in the treatment of type 2 diabetes.[3][4][5][6][7]
Synthetic Methodologies
The two main functional handles of this compound, the secondary amine and the carboxylic acid, allow for a variety of synthetic modifications. The following sections detail the protocols for N-acylation and amide bond formation.
N-Acylation of the Morpholine Nitrogen
N-acylation of the secondary amine of the morpholine ring is a common strategy to introduce a variety of substituents. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Workflow: N-Acylation
Caption: Workflow for a typical N-Acylation reaction.
Protocol 1: Synthesis of (S)-4-Benzoyl-morpholine-2-carboxylic acid methyl ester
This protocol describes the N-acylation of the methyl ester of this compound with benzoyl chloride.
-
Materials:
-
This compound methyl ester
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
-
-
Procedure:
-
Dissolve this compound methyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (S)-4-benzoyl-morpholine-2-carboxylic acid methyl ester.
-
Amide Bond Formation at the Carboxylic Acid
The carboxylic acid functionality of this compound is a key point for diversification. Amide bond formation with a variety of primary and secondary amines can be achieved using standard peptide coupling reagents.
Experimental Workflow: Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Protocol 2: Synthesis of (S)-4-Benzoyl-N-(4-methoxybenzyl)morpholine-2-carboxamide
This protocol details the coupling of N-protected this compound with an amine using HATU as the coupling reagent.
-
Materials:
-
(S)-4-Benzoyl-morpholine-2-carboxylic acid (prepared by saponification of the corresponding methyl ester from Protocol 1)
-
4-Methoxybenzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
-
-
Procedure:
-
Dissolve (S)-4-benzoyl-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add 4-methoxybenzylamine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired (S)-4-benzoyl-N-(4-methoxybenzyl)morpholine-2-carboxamide.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of novel derivatives from this compound.
Table 1: Synthesis of N-Acyl-(S)-Morpholine-2-carboxylic acid Methyl Esters
| Entry | Acyl Chloride | Product | Yield (%) |
| 1 | Benzoyl chloride | (S)-4-Benzoyl-morpholine-2-carboxylic acid methyl ester | 92 |
| 2 | Acetyl chloride | (S)-4-Acetyl-morpholine-2-carboxylic acid methyl ester | 95 |
| 3 | 4-Chlorobenzoyl chloride | (S)-4-(4-Chlorobenzoyl)-morpholine-2-carboxylic acid methyl ester | 89 |
Table 2: Synthesis of (S)-4-Benzoyl-morpholine-2-carboxamides
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | (S)-N-Benzyl-4-benzoylmorpholine-2-carboxamide | 85 |
| 2 | Aniline | (S)-4-Benzoyl-N-phenylmorpholine-2-carboxamide | 78 |
| 3 | Morpholine | (S)-(4-Benzoylmorpholin-2-yl)(morpholino)methanone | 88 |
Table 3: Biological Activity of Novel (S)-Morpholine-2-carboxamide Derivatives as DPP-IV Inhibitors
| Compound | Structure | DPP-IV IC50 (nM) |
| 1 | (S)-4-Benzoyl-N-(cyanomethyl)morpholine-2-carboxamide | 150 |
| 2 | (S)-4-(Furan-2-carbonyl)-N-(cyanomethyl)morpholine-2-carboxamide | 98 |
| 3 | (S)-4-(Thiophene-2-carbonyl)-N-(cyanomethyl)morpholine-2-carboxamide | 125 |
Signaling Pathways and Logical Relationships
The synthesized derivatives of this compound can be designed to interact with various biological targets. For instance, as DPP-IV inhibitors, they would modulate the incretin pathway, which is crucial for glucose homeostasis.
Signaling Pathway: Incretin System and DPP-IV Inhibition
Caption: Inhibition of DPP-IV by (S)-Morpholine-2-carboxamide derivatives enhances the incretin effect, leading to improved glucose control.
Logical Relationship: Synthetic Strategy
Caption: A logical workflow for the synthesis of diverse derivatives from this compound, involving protection, derivatization, and deprotection steps.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. sciforum.net [sciforum.net]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]
- 5. vetmeduni.ac.at [vetmeduni.ac.at]
- 6. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Morpholine-2-carboxylic acid as a Constrained Amino Acid Mimic
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Morpholine-2-carboxylic acid is a conformationally constrained cyclic amino acid analog that serves as a valuable tool in peptidomemetic and drug discovery research. Its rigid morpholine ring system restricts the phi (φ) torsion angle of the peptide backbone, making it an excellent mimic for proline in contexts where a specific cis- or trans-amide bond conformation is desired to enhance biological activity, selectivity, or metabolic stability. The incorporation of this compound into peptide sequences can lead to derivatives with improved pharmacological profiles, offering new avenues for the development of therapeutic peptides. This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis and biological evaluation, with a focus on its application in designing analogs of opioid peptides like morphiceptin.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | PubChem |
| Molecular Weight | 131.13 g/mol | PubChem |
| CAS Number | 154731-81-4 | PubChem |
| IUPAC Name | (2S)-morpholine-2-carboxylic acid | PubChem |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-(S)-Morpholine-2-carboxylic acid using standard Fmoc/tBu chemistry. The example provided is for the synthesis of a morphiceptin analog, Tyr-(S)-Mca-Phe-Pro-NH₂, where Mca represents this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Pro-OH
-
Fmoc-Phe-OH
-
Fmoc-(S)-Morpholine-2-carboxylic acid (Fmoc-(S)-Mca-OH)
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 min).
-
-
Amino Acid Coupling (Pro, Phe, Tyr(tBu)):
-
In a separate vial, pre-activate the Fmoc-amino acid (0.5 mmol, 5 eq.) with DIC (0.5 mmol, 5 eq.) and OxymaPure® (0.5 mmol, 5 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test, yellow beads), drain and wash the resin with DMF (3 x 2 min) and DCM (3 x 2 min).
-
-
Incorporation of Fmoc-(S)-Morpholine-2-carboxylic acid:
-
Follow the same procedure as in step 3 for the coupling of Fmoc-(S)-Mca-OH. Due to the constrained nature of this amino acid, a double coupling is recommended to ensure high coupling efficiency.
-
After the first coupling (2 hours), drain the reaction solution and add a freshly prepared activated solution of Fmoc-(S)-Mca-OH for a second coupling of 2 hours.
-
Confirm complete coupling with a Kaiser test.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Phe, then Tyr(tBu)).
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Experimental Workflow for Peptide Synthesis
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a peptide analog for the µ-opioid receptor (MOR).
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-hMOR cells)
-
[³H]-DAMGO (a high-affinity radioligand for MOR)
-
Unlabeled DAMGO (for determining non-specific binding)
-
Test peptide (e.g., Tyr-(S)-Mca-Phe-Pro-NH₂)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
Protocol:
-
Assay Setup: Prepare assay tubes in triplicate for total binding, non-specific binding, and a range of concentrations of the test peptide.
-
Incubation:
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-DAMGO (final concentration ~1 nM), and 100 µL of cell membrane suspension (20-50 µg protein).
-
Non-specific Binding: Add 50 µL of unlabeled DAMGO (final concentration 10 µM), 50 µL of [³H]-DAMGO, and 100 µL of cell membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of the test peptide, 50 µL of [³H]-DAMGO, and 100 µL of cell membrane suspension.
-
-
Incubate all tubes at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in binding buffer using a filtration manifold.
-
Washing: Wash the filters three times with 4 mL of ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Opioid Receptor Binding Assay Workflow
GTPγS Functional Assay
This protocol outlines a [³⁵S]GTPγS binding assay to determine the functional activity (EC₅₀ and Emax) of a peptide analog at the µ-opioid receptor. This assay measures the agonist-induced stimulation of G-protein activation.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor
-
[³⁵S]GTPγS
-
GDP
-
Test peptide
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation cocktail and counter
-
Glass fiber filters and filtration manifold
Protocol:
-
Assay Setup: Prepare assay tubes for basal activity and a range of concentrations of the test peptide.
-
Incubation:
-
To each tube, add 50 µL of assay buffer containing GDP (final concentration 10 µM), 50 µL of varying concentrations of the test peptide, and 100 µL of cell membrane suspension.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubate for 60 minutes at 30°C.
-
Filtration and Washing: Terminate the reaction and wash the filters as described in the opioid receptor binding assay protocol.
-
Scintillation Counting: Measure the bound radioactivity as described previously.
-
Data Analysis:
-
Subtract the basal [³⁵S]GTPγS binding (in the absence of agonist) from all values.
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the test peptide concentration.
-
Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) from the dose-response curve using non-linear regression.
-
Quantitative Data Summary (Illustrative Examples)
No specific quantitative data for peptides containing this compound was found in the public domain. The following table presents data for morphiceptin and its analogs with other constrained proline mimics to illustrate the expected type of data.
| Peptide | Receptor | Binding Affinity (Ki, nM) | Functional Activity (GPI, IC₅₀, nM) | Reference |
| Morphiceptin | µ | 1.5 ± 0.3 | 34 ± 5 | FASEB J. (1988) |
| [D-Pro²]Morphiceptin | µ | 2.8 ± 0.5 | 68 ± 9 | FASEB J. (1988) |
| Tyr-c[D-Cys-Phe-D-Pen]-NH₂ (JOM-13) | µ/δ | 0.23 (µ), 0.18 (δ) | 0.87 (µ), 1.7 (δ) | J. Med. Chem. (1996) |
Signaling Pathways
The incorporation of this compound into opioid peptides is expected to modulate their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for µ-opioid receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Opioid Receptor Signaling Pathway
Conclusion
This compound is a promising building block for the design of constrained peptidomimetics. Its incorporation into peptide sequences offers a strategy to modulate conformation, and consequently, biological activity and selectivity. The provided protocols for peptide synthesis and biological evaluation serve as a foundation for researchers to explore the potential of this unique amino acid analog in their drug discovery efforts. While specific data for peptides containing this compound is currently limited, the study of analogous constrained peptides suggests that this approach holds significant promise for the development of novel therapeutic agents.
Application Notes and Protocols for the N-Protection of (S)-Morpholine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the nitrogen protection of (S)-Morpholine-2-carboxylic acid using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). This compound is a valuable chiral building block in medicinal chemistry, and its effective protection is a critical step in the synthesis of complex molecules.
Comparative Data of N-Protection Methods
The selection of an appropriate N-protecting group is crucial and depends on the overall synthetic strategy, including the stability of the protecting group to subsequent reaction conditions and the ease of its removal. The following table summarizes the reaction conditions and outcomes for the Boc, Cbz, and Fmoc protection of this compound.
| Protecting Group | Precursor | Base | Solvent | Reaction Time | Yield | Product Form |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Sodium Bicarbonate (NaHCO₃) | 1,4-Dioxane / Water | 12-24 hours | High | Solid |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 2-4 hours | >80% | Solid |
| Fmoc | 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Sodium Bicarbonate (NaHCO₃) | 1,4-Dioxane / Water | 12-24 hours | High | Solid |
Experimental Workflow
The general workflow for the N-protection of this compound involves the dissolution of the starting material, addition of a base, reaction with the protecting group precursor, followed by work-up and purification of the final product.
Caption: General experimental workflow for N-protection.
Detailed Experimental Protocols
N-Boc Protection of this compound
This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.0-3.0 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC), remove the 1,4-dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1M HCl or citric acid solution) at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-(S)-Morpholine-2-carboxylic acid as a solid.
N-Cbz Protection of this compound
This protocol outlines the protection of the secondary amine using benzyl chloroformate under Schotten-Baumann conditions.[1][2]
Materials:
-
This compound
-
Benzyl Chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (DCM or THF/water).[1][2]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1-1.5 eq) dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if using an aqueous system, extract the mixture with an organic solvent like ethyl acetate.[1] If using DCM, wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and filter.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-Cbz-(S)-Morpholine-2-carboxylic acid.[2] A typical yield of over 80% can be expected.[1]
N-Fmoc Protection of this compound
This protocol details the protection of the secondary amine using 9-fluorenylmethyl chloroformate.
Materials:
-
This compound
-
9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.0-1.2 eq) in 1,4-dioxane dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours.
-
After the reaction is complete, add water and wash the mixture with diethyl ether to remove any unreacted Fmoc-Cl and by-products like fluorenemethanol.
-
Acidify the aqueous phase to pH 2 with 1M HCl at 0 °C, which will cause the product to precipitate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Fmoc-(S)-Morpholine-2-carboxylic acid as a solid.
References
Application Notes and Protocols for the Use of (S)-Morpholine-2-carboxylic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, potency, and to introduce novel functionalities. (S)-Morpholine-2-carboxylic acid, a conformationally constrained analog of proline, is a valuable building block for creating peptidomimetics with unique structural and biological properties. Its rigid morpholine ring can induce specific secondary structures in peptides, potentially leading to improved binding affinity and selectivity for biological targets. These application notes provide a detailed guide for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
One promising application for peptides containing morpholine derivatives is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently observed in various human cancers. Small molecule inhibitors containing a morpholine ring have shown high potency in inhibiting PI3K isoforms, with the oxygen atom of the morpholine ring often forming a key hydrogen bond in the ATP-binding pocket of the kinase. By incorporating this compound into a peptide sequence, it is possible to design novel peptidomimetics that target the PI3K pathway with high specificity and efficacy.
Data Presentation
Due to the sterically hindered nature of N-substituted amino acids like this compound, coupling efficiency can be a concern. The following table summarizes a comparative study of different coupling reagents for the incorporation of a sterically hindered N-methylated amino acid, which provides insights into suitable conditions for this compound.
| Coupling Reagent | Coupling Time (h) | Yield (%) | Reference |
| HBTU | 2 | 85 | [1] |
| PyBroP | 2 | 82 | [1] |
| Boc-Phe-NCA | 2 | 90 | [1] |
| Pivaloyl mixed anhydride | 2 | <10 | [1] |
| Pentafluorophenyl ester | 2 | <10 | [1] |
| Acyl fluoride | 2 | <10 | [1] |
Table 1: Comparative yields of a tripeptide containing a sterically hindered N-methylated amino acid using various coupling reagents. Data suggests that uronium/aminium-based reagents like HBTU and phosphonium-based reagents like PyBroP, as well as N-carboxyanhydrides (NCAs), are superior for coupling sterically hindered amino acids.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Fmoc-(S)-Morpholine-2-carboxylic acid
This protocol outlines the manual Fmoc-SPPS procedure for incorporating Fmoc-(S)-Morpholine-2-carboxylic acid into a peptide sequence.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-(S)-Morpholine-2-carboxylic acid
-
Coupling Reagents (Choose one):
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and shake for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Standard Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5x).
-
-
Coupling of Fmoc-(S)-Morpholine-2-carboxylic acid:
-
Due to the steric hindrance of this compound, stronger coupling conditions are recommended.
-
In a separate vial, dissolve Fmoc-(S)-Morpholine-2-carboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 4-12 hours at room temperature. A double coupling (repeating the coupling step) may be necessary for optimal results.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF (5x).
-
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition by a peptide containing this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Application Notes and Protocols for Catalytic Asymmetric Synthesis Utilizing (S)-Morpholine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (S)-Morpholine-2-carboxylic acid derivatives in catalytic asymmetric synthesis. The focus is on the application of these organocatalysts in carbon-carbon bond-forming reactions, offering a powerful tool for the synthesis of chiral molecules.
I. Introduction
This compound and its derivatives are emerging as a promising class of organocatalysts for asymmetric transformations. Structurally analogous to the well-established catalyst (S)-proline, these morpholine-based catalysts leverage the synergistic action of a secondary amine and a carboxylic acid moiety to facilitate highly stereocontrolled reactions. The presence of the morpholine oxygen atom can influence the catalyst's conformation and solubility, offering unique reactivity and selectivity profiles.
These catalysts operate via enamine or iminium ion intermediates, mimicking the strategy of natural enzymes. They have shown particular efficacy in asymmetric Michael additions, providing access to enantiomerically enriched carbonyl compounds, which are valuable building blocks in pharmaceutical synthesis.
II. Asymmetric Michael Addition of Aldehydes to Nitroolefins
One of the key applications of this compound derivatives is in the catalytic asymmetric Michael addition of aldehydes to nitroolefins. This reaction is a powerful method for the construction of chiral γ-nitro aldehydes, which can be further transformed into a variety of valuable chiral compounds, including γ-amino acids.
Application Note:
Derivatives of this compound, such as (2S,5R)-5-benzylmorpholine-2-carboxylic acid, have demonstrated high efficiency and stereoselectivity in the 1,4-addition of aldehydes to trans-β-nitrostyrene and other nitroolefins.[1][2] The catalyst's structure, particularly the substituent at the C-5 position, plays a crucial role in controlling the diastereo- and enantioselectivity of the reaction.[1][2] The reaction proceeds smoothly with low catalyst loadings (as low as 1 mol%) and a small excess of the aldehyde.[2] The carboxylic acid functionality is essential for the catalytic activity, likely participating in the proton transfer step of the catalytic cycle.[1]
Quantitative Data Summary:
The following table summarizes the results for the asymmetric Michael addition of various aldehydes to nitroolefins catalyzed by (2S,5R)-5-benzylmorpholine-2-carboxylic acid.
| Entry | Aldehyde | Nitroolefin | Yield (%)[2] | dr (anti:syn)[2] | ee (%)[2] |
| 1 | Butyraldehyde | trans-β-Nitrostyrene | >99 | 95:5 | 90 |
| 2 | Propionaldehyde | trans-β-Nitrostyrene | 95 | 96:4 | 85 |
| 3 | Pentanal | trans-β-Nitrostyrene | >99 | 94:6 | 92 |
| 4 | Hexanal | trans-β-Nitrostyrene | 98 | 93:7 | 93 |
| 5 | Isovaleraldehyde | trans-β-Nitrostyrene | 90 | 99:1 | 70 |
| 6 | Butyraldehyde | 1-Nitro-4-chlorostyrene | 92 | 90:10 | 88 |
| 7 | Butyraldehyde | 1-Nitro-4-methylstyrene | 95 | 92:8 | 91 |
| 8 | Butyraldehyde | 2-(2-Nitrovinyl)furan | 85 | 95:5 | 85 |
Experimental Protocol: General Procedure for the Asymmetric Michael Addition
Materials:
-
(2S,5R)-5-benzylmorpholine-2-carboxylic acid (Catalyst I)[1][2]
-
Aldehyde (e.g., Butyraldehyde)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
N-methylmorpholine (NMM)
-
Isopropanol (iPrOH), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure: [2]
-
To a dry reaction vial under an inert atmosphere, add (2S,5R)-5-benzylmorpholine-2-carboxylic acid (1 mol%) and N-methylmorpholine (1 mol%).
-
Add anhydrous isopropanol (to achieve a 0.2 M concentration of the aldehyde).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution of the catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., -10 °C).
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Add the nitroolefin (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy of the crude product.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
III. Catalytic Cycle and Workflow
The proposed catalytic cycle for the asymmetric Michael addition catalyzed by this compound derivatives involves the formation of a key enamine intermediate.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Workflow Diagram
References
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of (S)-Morpholine-2-carboxylic Acid in Developing Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
(S)-Morpholine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, offering a constrained, non-aromatic heterocyclic scaffold. Its inherent stereochemistry and the presence of both a secondary amine and a carboxylic acid provide a versatile platform for the synthesis of diverse and complex bioactive molecules. This document provides detailed application notes and protocols for the use of this compound in the development of potential therapeutic agents, with a focus on its incorporation into peptidomimetics and its potential application in the design of kinase inhibitors.
Application Notes
The morpholine ring is considered a "privileged" structure in drug discovery due to its favorable physicochemical and metabolic properties.[1] It can improve aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[1] The chiral nature of this compound allows for the creation of stereochemically defined compounds, which is crucial for specific interactions with biological targets.
As a Constrained Amino Acid Mimetic in Peptidomimetics
This compound can be utilized as a constrained proline mimetic in peptidomimetics.[2][3] The defined conformational rigidity of the morpholine ring can help to lock a peptide backbone into a specific bioactive conformation, potentially increasing receptor affinity and biological activity.[4] This approach is particularly useful for targeting protein-protein interactions.
Scaffold for Kinase Inhibitors
The morpholine moiety is a key pharmacophore in numerous kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway.[5][6] The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[7] While many existing morpholine-containing PI3K inhibitors do not explicitly use this compound as a starting material, this chiral building block offers a strategic advantage for creating novel inhibitors with defined stereochemistry at the 2-position, potentially leading to improved isoform selectivity and potency.
Quantitative Data
While specific quantitative biological data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table presents data for ZSTK474, a potent pan-Class I PI3K inhibitor containing a morpholine moiety. This data illustrates the potency that can be achieved with morpholine-containing scaffolds.
| Compound | Target | IC50 (nM) | Reference |
| ZSTK474 | PI3Kα | 5.0 | [8] |
| PI3Kβ | >70-fold less potent than α/δ | [9] | |
| PI3Kδ | 3.9 | [8] | |
| PI3Kγ | >70-fold less potent than α/δ | [9] |
Experimental Protocols
General Protocol for the Synthesis of a Peptidomimetic using this compound
This protocol describes a general workflow for incorporating this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).
Materials:
-
(S)-N-Boc-Morpholine-2-carboxylic acid
-
Rink Amide resin
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using HBTU/HOBt/DIEA activation in DMF.
-
-
Chain Elongation (for subsequent amino acids):
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
-
Incorporation of (S)-N-Boc-Morpholine-2-carboxylic acid:
-
After deprotection of the N-terminal Fmoc group of the growing peptide chain, couple (S)-N-Boc-Morpholine-2-carboxylic acid using HBTU/HOBt/DIEA activation.
-
-
Final Deprotection:
-
Treat the resin with 20% piperidine in DMF to remove the final Fmoc group (if applicable).
-
-
Cleavage and Global Deprotection:
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all protecting groups (including the Boc group from the morpholine nitrogen).
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Purify the peptide by reverse-phase HPLC.
-
Caption: General workflow for solid-phase synthesis of a peptidomimetic.
General Protocol for PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for assessing the inhibitory activity of a compound against PI3K isoforms.[10]
Materials:
-
Purified recombinant PI3K isoforms (α, β, δ, γ)
-
PI3K reaction buffer
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Enzyme/Lipid Mixture Preparation: Dilute the PI3K enzyme and lipid substrate in the reaction buffer.
-
Reaction Setup:
-
In a 384-well plate, add 0.5 µL of the diluted test compound or vehicle (DMSO).
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
-
Initiation of Kinase Reaction:
-
Add 0.5 µL of ATP solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development.
Caption: The PI3K/Akt/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. promega.de [promega.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Morpholine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-Morpholine-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My overall yield of this compound is low. What are the potential causes and how can I improve it?
A1: Low yield can stem from several factors throughout the synthesis process. Here are some common causes and troubleshooting steps:
-
Inefficient Intramolecular Cyclization: The formation of the morpholine ring is a critical step. The hydroxyl group in the precursor is a poor leaving group, which can hinder the reaction.
-
Solution: Activate the hydroxyl group by converting it into a better leaving group, such as a tosylate or mesylate, before cyclization. Alternatively, conducting the reaction under acidic conditions can protonate the hydroxyl group, facilitating its departure.[1]
-
-
Intermolecular Side Reactions: At high concentrations, molecules can react with each other (intermolecularly) instead of within the same molecule (intramolecularly) to form the desired ring structure. This competition can significantly reduce the yield of the morpholine product.
-
Solution: Employ high-dilution conditions. Running the reaction at a lower concentration favors the intramolecular cyclization pathway.[1]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in the reaction rate and yield. An inappropriate solvent can hinder the reaction.
-
Solution: Polar aprotic solvents like DMF and acetonitrile are often effective for intramolecular cyclization reactions as they can stabilize charged intermediates.[1] It is advisable to perform small-scale screening experiments with different solvents to identify the optimal one for your specific substrate.
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common challenge. Here are some likely side reactions and strategies to mitigate them:
-
Over-alkylation of the Morpholine Nitrogen: If using an alkylating agent, the nitrogen atom in the newly formed morpholine ring can be further alkylated, leading to undesired byproducts.
-
Solution: A stepwise synthesis approach is recommended. Activate the hydroxyl group in a separate step before proceeding with the cyclization to avoid the presence of the alkylating agent during ring formation.[1]
-
-
Ring-Opening of Morpholine: Under certain conditions, particularly at elevated temperatures, the morpholine ring can undergo a ring-opening reaction.
-
Solution: Carefully control the reaction temperature. For instance, in the N-alkylation of morpholine, increasing the temperature beyond 220 °C can lead to a decrease in selectivity due to ring-opening.[2]
-
Q3: I am having difficulty with the chiral resolution step to isolate the (S)-enantiomer. What are some common issues and solutions?
A3: Chiral resolution is a critical step to obtain the desired stereoisomer. Difficulties often arise from the separation of diastereomers.
-
Poor Separation of Diastereomers: The diastereomeric salts or esters formed during resolution may have similar solubilities, making separation by crystallization or chromatography challenging.
-
Solution 1: Choice of Resolving Agent: The use of a suitable chiral resolving agent is crucial. L-menthol has been shown to be effective for the chiral resolution of morpholine-2-carboxylic acid precursors through esterification.[3][4][5]
-
Solution 2: Optimization of Separation Technique: For chromatographic separation, such as HPLC, optimizing the mobile phase composition and temperature can improve the resolution of diastereomers. For example, a mixture of EtOH/hexane has been used successfully for the separation of menthyl ester diastereomers on a CHIRALPAK IC column.[3]
-
-
Low Recovery of the Desired Enantiomer: Even with good separation, the overall yield of the desired enantiomer might be low.
-
Solution: After separating the diastereomers, the chiral auxiliary (e.g., L-menthol) must be efficiently cleaved to yield the pure enantiomer. Ensure the cleavage conditions are optimized to avoid degradation of the product.
-
Q4: How can I effectively purify the final this compound product?
A4: Purification is essential to obtain a high-purity product.
-
Removal of Unreacted Starting Materials and Byproducts: The crude product will likely contain unreacted reagents and side products.
-
Solution 1: Acid-Base Extraction: Since morpholine-2-carboxylic acid is an amino acid, its amphoteric nature can be exploited for purification. It can be dissolved in an acidic aqueous solution to separate it from non-basic impurities, and then precipitated by adjusting the pH.
-
Solution 2: Salt Formation and Recrystallization: The product can be converted into a salt (e.g., with a carboxylic acid like acetic or propionic acid) and purified by recrystallization. The purified salt can then be neutralized to give the final product. For instance, cis-2,6-dimethylmorpholine has been purified by forming its acetate or propionate salt.[6] The crude product can be dissolved in a suitable solvent, treated with an acid to form the salt, which then crystallizes upon cooling. The purified salt is then treated with a base to liberate the purified morpholine derivative.[6]
-
Data Presentation
Table 1: Effect of Alcohol on the N-Alkylation of Morpholine
| Alcohol | Morpholine Conversion (%) | N-Alkylmorpholine Selectivity (%) |
| Methanol | 95.3 | 93.8 |
| Ethanol | 89.2 | 92.1 |
| 1-Propanol | 85.6 | 90.5 |
| 1-Butanol | 81.3 | 88.7 |
| Isopropanol | 65.4 | 82.3 |
| Isobutanol | 70.1 | 85.6 |
| Cyclohexanol | 42.7 | 75.2 |
Reaction conditions: 220 °C, 0.9 MPa, alcohol to morpholine molar ratio of 3:1, Liquid Hourly Space Velocity (LHSV) of 0.15 h⁻¹. Data sourced from[2].
Experimental Protocols
Protocol 1: Synthesis of this compound Tert-Butyl Ester from L-Serine
This protocol describes a method for synthesizing the tert-butyl ester of this compound, a protected form that can be deprotected to yield the final product. The synthesis starts from L-Serine.
Step 1: Protection of L-Serine
-
Dissolve L-Serine (10.5 g) in tert-butyl acetate (20 ml).
-
At 0 °C, slowly add a solution of perchloric acid (2 g in 5 ml of water).
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours.
-
Wash the reaction mixture with 10 ml of water, followed by 10 ml of ammonium chloride solution.
-
Combine the aqueous layers and adjust the pH to 9-10 with potassium carbonate.
-
Extract the product with dichloromethane (3 x 100 ml).
-
Dry the combined organic layers with anhydrous sodium sulfate and concentrate under reduced pressure to obtain L-serine tert-butyl ester.[7]
Step 2: N-Acylation
-
Dissolve the L-serine tert-butyl ester from the previous step in dichloromethane.
-
Add chloroacetyl chloride as the acylating agent.[7]
Step 3: Intramolecular Cyclization (Ring Closure)
-
Use sodium ethoxide as the base in toluene.
-
The reaction temperature can range from 30-110 °C.[7]
Step 4: Reduction of the Lactam
-
The resulting S-5-oxo-morpholinyl carboxylic acid tert-butyl ester is reduced using a suitable reducing agent like borane in THF.[7]
Step 5: Deprotection
-
The tert-butyl ester is cleaved using a solution of hydrogen chloride in methanol to yield this compound.[7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via chiral resolution.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 7. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of (S)-Morpholine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-Morpholine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, diastereomeric isomers if the synthesis is not perfectly stereoselective, and byproducts from side reactions. Depending on the synthetic route, these may include residual benzyl protecting groups or reagents from oxidation steps.
Q2: How can I effectively remove baseline impurities from my crude this compound?
A2: An initial acid-base extraction is a highly effective method for separating the acidic product from neutral and basic impurities. By dissolving the crude mixture in an organic solvent and extracting with a mild aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.[1][2][3][4]
Q3: My purified this compound has low enantiomeric excess (ee). How can I improve it?
A3: Low enantiomeric excess is a common challenge with chiral compounds. To improve the ee, several techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique to separate enantiomers. Polysaccharide-based columns are frequently effective for this purpose.[5]
-
Diastereomeric Crystallization: This involves reacting the racemic or enantiomerically-impure acid with a chiral resolving agent (typically a chiral amine) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[5]
Q4: Is derivatization necessary for the chiral analysis of this compound?
A4: While not always strictly necessary, derivatization is highly recommended for both chiral HPLC and Gas Chromatography (GC). For HPLC, derivatization can introduce a chromophore, which enhances UV detection and can improve the interaction with the chiral stationary phase. For GC, derivatization to a volatile ester is essential.[5]
Troubleshooting Guides
Recrystallization Issues
Q: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" typically occurs when the compound's melting point is lower than the solvent's boiling point or when the solution is supersaturated. Here are some solutions:
-
Use a lower-boiling point solvent.
-
Use a more dilute solution.
-
Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.
-
Add a seed crystal of pure this compound if available.
Q: The recovery yield from recrystallization is very low. How can I improve it?
A: Low recovery can be due to several factors:
-
The compound is too soluble in the cold solvent. Ensure you are using a solvent in which the compound has low solubility at cold temperatures. You may need to screen different solvent systems.
-
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Premature crystallization during hot filtration. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete precipitation. Ensure the solution is sufficiently cooled for an adequate amount of time.
Chromatography Issues
Q: I'm observing significant peak tailing when running column chromatography for this compound on silica gel. Why is this happening and how can I fix it?
A: Peak tailing for acidic and basic compounds on silica gel is common. This compound has both a carboxylic acid group and a basic morpholine nitrogen. The basic nitrogen can interact strongly with the acidic silanol groups on the silica surface.[6] To mitigate this:
-
Add an acidic modifier to the eluent. A small amount of acetic acid or formic acid (e.g., 0.1-1%) in the mobile phase will protonate the morpholine nitrogen, reducing its interaction with the silica gel and leading to more symmetrical peaks.[7]
Q: I am struggling to get good separation of my compound from a polar impurity during column chromatography.
A: If you have poor separation, consider the following:
-
Optimize your solvent system. Systematically try different solvent mixtures to improve resolution.
-
Consider reverse-phase chromatography. For very polar compounds that are strongly adsorbed to silica, reverse-phase chromatography might be a better option.[6]
Quantitative Data Summary
The following table provides illustrative data on the expected purity and yield for various purification techniques applied to this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Purity (Chemical) | Typical Purity (Enantiomeric) | Typical Yield | Notes |
| Acid-Base Extraction | >95% | No improvement | >90% | Excellent for removing neutral and basic impurities. |
| Recrystallization | >98% | Can improve if starting ee is high | 60-85% | Dependent on solvent selection and initial purity. |
| Preparative Chiral HPLC | >99% | >99% | 40-70% | High purity but can be costly and time-consuming for large scales. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.
-
Back-wash (Optional): Add a small amount of fresh organic solvent to the aqueous layer to wash away any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 2M HCl, until the pH is acidic (pH ~2), which will precipitate the purified this compound.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for carboxylic acids include water, ethanol, or mixtures like ethanol/water or ethyl acetate/hexane.[8]
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them under vacuum.[6]
Protocol 3: Analytical Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for chiral acids.[5]
-
Mobile Phase Preparation: A typical mobile phase for chiral separations of carboxylic acids is a mixture of a non-polar solvent (like hexane) and an alcohol modifier (like isopropanol or ethanol). To improve peak shape, a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid - TFA) is often included.[5]
-
Method Development: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol with 0.1% TFA) and a flow rate of 1.0 mL/min.
-
Optimization: Adjust the ratio of hexane to alcohol and the column temperature to optimize the resolution between the enantiomers. Lower flow rates can sometimes enhance resolution.[5]
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase for injection.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: (S)-Morpholine-2-carboxylic Acid Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Morpholine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amide coupling of this compound?
A1: The most prevalent side reactions during amide coupling are racemization (epimerization) of the chiral center at C2 and the formation of N-acylurea byproduct when using carbodiimide coupling reagents like DCC or EDC.
Q2: How can I minimize racemization during amide bond formation?
A2: Minimizing racemization is critical to maintaining the stereochemical integrity of your product. Key strategies include:
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU, HBTU, and phosphonium-based reagents like PyBOP generally result in less racemization compared to carbodiimides.
-
Use of Additives: When using carbodiimides (DCC, EDC), the addition of a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. These additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization.
-
Control of Reaction Temperature: Performing the coupling reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.
-
Base Selection: The choice and stoichiometry of the base can influence racemization. Use of hindered non-nucleophilic bases like diisopropylethylamine (DIPEA) is common. For particularly sensitive substrates, weaker bases like N-methylmorpholine (NMM) may be preferred.
Q3: What is N-acylurea formation and how can I avoid it?
A3: N-acylurea is a common byproduct when using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC). It is formed by an intramolecular rearrangement of the O-acylisourea intermediate. This byproduct is often difficult to remove chromatographically. To avoid its formation:
-
Use Alternative Coupling Reagents: Employing non-carbodiimide reagents such as HATU or PyBOP eliminates the formation of N-acylurea.
-
Add Nucleophilic Catalysts: In esterification reactions, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the desired reaction, thereby minimizing the competing N-acylurea formation.[1]
-
Utilize Additives: Similar to racemization suppression, additives like HOBt can trap the O-acylisourea intermediate to form an active ester, which is less susceptible to rearrangement.
Q4: Are there any specific considerations for the morpholine nitrogen during reactions?
A4: The nitrogen atom in the morpholine ring is a secondary amine and can potentially react under certain conditions. However, the presence of the ether oxygen withdraws electron density, making it less nucleophilic than piperidine. For most amide and ester coupling reactions where the carboxylic acid is activated, the morpholine nitrogen is generally not reactive, especially if it is protonated or if a protecting group is used. For reactions requiring a free secondary amine, such as N-alkylation, appropriate reaction conditions must be chosen.
Troubleshooting Guides
Problem 1: Low Yield of Desired Amide Product in a DCC/EDC Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Extend the reaction time or gently warm the reaction mixture (while monitoring for racemization). Confirm reagent quality and stoichiometry. |
| Formation of N-acylurea byproduct | Switch to a uronium/aminium (e.g., HATU) or phosphonium (e.g., PyBOP) coupling reagent. If using DCC/EDC is necessary, add HOBt or Oxyma as an additive. |
| Poor solubility of reagents | Choose a more suitable solvent system. For EDC couplings, which produce a water-soluble urea byproduct, aqueous workup is simplified. |
| Sterically hindered amine or carboxylic acid | Use a more powerful coupling reagent like HATU. Increase the reaction temperature cautiously. |
Problem 2: Presence of Diastereomers or Racemized Product in Chiral HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Racemization during carboxylic acid activation | Lower the reaction temperature to 0°C. If using a carbodiimide, ensure an additive like HOBt or HOAt is present. Switch to a low-racemization coupling reagent such as HATU or COMU. |
| Excessive amount or strong organic base | Reduce the amount of base used (e.g., 1-1.5 equivalents of DIPEA). Consider using a weaker base like N-methylmorpholine (NMM). |
| Prolonged reaction time at elevated temperature | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. |
Data Summary
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Common Additive(s) | Key Advantages | Potential Side Reactions/Issues |
| DCC, EDC | HOBt, Oxyma | Cost-effective. | Racemization, N-acylurea formation, difficult byproduct removal (DCC). |
| HATU, HBTU | None required (contains HOAt/HOBt moiety) | High coupling efficiency, low racemization. | Can react with unprotected N-termini if used in excess. |
| PyBOP | None required | Good for sterically hindered couplings, low racemization. | Byproduct can be carcinogenic (HMPA). |
| SOCl₂ | Pyridine | Forms highly reactive acyl chloride. | Harsh conditions, not suitable for sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂.
-
Addition of Amine and Base: Add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1-1.2 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Steglich Esterification
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.2-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous CH₂Cl₂.
-
Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in CH₂Cl₂ dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with CH₂Cl₂. Combine the filtrates and wash with 0.5 M HCl, followed by saturated aqueous NaHCO₃, and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.
Visualizations
Caption: Key pathways in amide coupling and common side reactions.
Caption: Decision tree for troubleshooting racemization issues.
References
Technical Support Center: Optimization of Coupling Conditions for (S)-Morpholine-2-carboxylic Acid
Welcome to the technical support center for the optimization of coupling conditions for (S)-Morpholine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the amide coupling of this sterically hindered secondary amino acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency or incomplete reactions with this compound?
A1: Low coupling efficiency with this compound is often attributed to its structure as a sterically hindered secondary amino acid, similar to proline and its analogs.[1][2] The morpholine ring introduces significant steric bulk around the carboxylic acid and the secondary amine, which can impede the approach of the coupling reagents and the incoming amine.[3] This steric hindrance slows down the reaction kinetics, leading to incomplete conversions.[3]
Q2: What are the most effective coupling reagents for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. Reagents that form highly reactive activated esters are preferred.[4] Some of the most effective classes of coupling reagents include:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are known for their high efficiency in difficult couplings.[4] HATU is often preferred as it can be less prone to racemization and reacts faster than HBTU.[5] COMU is also a highly efficient reagent with good solubility and safety profile.[6]
-
Phosphonium Salts: PyBOP and PyAOP are effective alternatives that can minimize side reactions like guanidinylation, which can be an issue with uronium salts.[4]
-
Acyl Halides: Converting the carboxylic acid to an acyl chloride or fluoride in situ can be a very effective strategy for highly hindered couplings.[2][3] Reagents like thionyl chloride (SOCl₂) or a fluorinating agent such as TFFH can be used.[2][3]
-
Carbodiimides with Additives: While standard carbodiimides like DCC or EDC alone may be insufficient, their use in combination with additives like HOBt or OxymaPure can enhance coupling efficiency and suppress racemization.[3][5][7]
Q3: I am observing a significant amount of a side product with a mass corresponding to a dimer of my starting material. What is happening and how can I prevent it?
A3: You are likely observing the formation of a diketopiperazine. This is a common side reaction with proline and its analogs, especially at the dipeptide stage.[8][9] this compound has a strong inclination to form these cyclic dipeptides.[1] To minimize diketopiperazine formation, consider the following strategies:
-
Use a dipeptide coupling strategy: Instead of coupling single amino acids sequentially, couple a pre-formed dipeptide to the resin or your molecule, thus bypassing the vulnerable dipeptide intermediate stage.[8]
-
Choose the right resin: For solid-phase peptide synthesis (SPPS), using a sterically hindered resin like 2-chlorotrityl chloride resin can inhibit diketopiperazine formation.[8]
-
Optimize reaction conditions: Use milder deprotection conditions and ensure the coupling step proceeds rapidly.[9]
Q4: How can I control racemization during the coupling of this compound?
A4: Racemization is a critical concern in peptide synthesis. The risk of racemization increases with the use of highly activating coupling reagents and stronger bases.[10][11] To control racemization:
-
Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective at minimizing racemization when used with carbodiimides or as part of the coupling reagent itself (e.g., HBTU contains HOBt).[5][12]
-
Choose the appropriate base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[10] In cases of severe racemization risk, a weaker base like sym-collidine may be beneficial.[10][11]
-
Control the temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to reduce the rate of racemization.[3]
Q5: What are the recommended solvents and reaction times for these couplings?
A5: The choice of solvent can significantly impact the reaction outcome.
-
Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or N-methyl-2-pyrrolidone (NMP) are commonly used.[3] For particularly difficult couplings, a mixture of solvents might improve solvation and reaction efficiency.[3] Ensure that the solvents are anhydrous, as water can hydrolyze the activated intermediate.[3]
-
Reaction Times: Due to steric hindrance, coupling reactions involving this compound may require longer reaction times than for unhindered amino acids. Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction is still incomplete after a few hours, consider the "double coupling" strategy, where a second portion of fresh reagent and activated amino acid is added.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Use a more potent coupling reagent (e.g., HATU, COMU, or PyBOP).[4]- Increase the equivalents of the coupling reagent and base.- Consider converting the carboxylic acid to an acyl halide.[2][3] |
| Steric hindrance. | - Increase the reaction temperature or use microwave-assisted synthesis.- Perform a "double coupling".[3]- Switch to a less sterically hindered coupling partner if possible. | |
| Suboptimal solvent. | - Use a highly polar aprotic solvent like NMP or a mixture of DMF/DCM.[3]- Ensure all solvents and reagents are anhydrous.[3] | |
| Diketopiperazine Formation | High propensity of the dipeptide intermediate to cyclize. | - Couple a dipeptide instead of a single amino acid.[8]- Use a sterically bulky resin (e.g., 2-chlorotrityl chloride resin) for SPPS.[8]- Use mild deprotection conditions.[9] |
| Racemization | Over-activation of the carboxylic acid or use of a strong base. | - Add a racemization suppressant like HOBt or OxymaPure.[5][12]- Use a weaker, non-nucleophilic base such as NMM or sym-collidine.[10][11]- Perform the reaction at a lower temperature (0 °C).[3] |
| Guanidinylation of the Amine | Use of excess uronium/aminium reagents (e.g., HBTU, HATU). | - Use a slight excess or stoichiometric amount of the coupling reagent.- Switch to a phosphonium-based reagent like PyBOP.[4] |
Experimental Protocols
Protocol 1: General Coupling Procedure using HATU
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine component (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to overnight for completion.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride Formation for Highly Hindered Couplings
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a fluorinating agent (e.g., TFFH, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.
-
In a separate flask, dissolve the amine component in anhydrous DCM.
-
Add the acyl fluoride solution to the amine solution.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: General workflow for the coupling of this compound.
Caption: Troubleshooting logic for low-yield coupling reactions.
References
- 1. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Morpholine-2-carboxylic Acid Reactions & Racemization Prevention
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize or eliminate racemization during chemical reactions involving (S)-Morpholine-2-carboxylic acid, thereby ensuring the stereochemical integrity of your synthesized molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound reactions?
A1: Racemization is the process where a pure enantiomer, in this case, this compound, is converted into a mixture of both of its enantiomers (S and R forms).[1] During a chemical reaction, particularly those involving the activation of the carboxylic acid group for amide or ester bond formation, the stereocenter at the alpha-carbon (C2) can lose its configuration, leading to a loss of enantiomeric purity in the final product. This can have significant consequences on the biological activity and safety profile of a drug candidate.
Q2: What are the primary chemical mechanisms that cause racemization in reactions with this compound?
A2: The two primary mechanisms responsible for racemization during the coupling of α-amino acids and their analogs are:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[1][2] When the carboxylic acid is activated by a coupling reagent, it can cyclize to form a planar oxazolone intermediate. The planarity of this intermediate allows for the abstraction and re-addition of a proton from either face of the molecule, leading to a loss of the original stereochemistry.[2]
-
Direct Enolization: In the presence of a base, the proton on the alpha-carbon can be directly abstracted to form a planar enolate intermediate.[2] Reprotonation of this enolate can occur from either side, resulting in racemization.
Q3: Which reaction conditions are most likely to promote racemization?
A3: Several factors can increase the risk of racemization:
-
High Temperatures: Increased thermal energy can accelerate the rate of racemization.[3][4]
-
Prolonged Reaction Times: Longer exposure to activating conditions provides more opportunity for racemization to occur.
-
Excess Strong Base: Bases can directly promote racemization through enolization.[2][5] The use of strong, non-hindered bases like triethylamine can be particularly problematic.[6]
-
Certain Coupling Reagents: Carbodiimide reagents like DCC and DIC, when used without racemization-suppressing additives, are known to cause significant racemization.[2][7]
-
Polar Solvents: While solvent choice is often dictated by solubility, more polar solvents can sometimes facilitate the formation of intermediates that lead to racemization.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: Significant loss of enantiomeric excess (%ee) in the product after an amide coupling reaction.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as HATU, HBTU, or PyBOP, and always use them in conjunction with an additive like HOBt or HOAt.[2][8] For particularly sensitive substrates, consider newer generation reagents like COMU.[9][10] |
| Absence of Racemization Suppressant | Always add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to your reaction mixture, especially when using carbodiimide-based coupling reagents.[2][6][7] These additives form active esters that are more stable and less prone to oxazolone formation.[3] |
| Excessive or Inappropriate Base | Use the minimum required amount of a sterically hindered base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[6] Avoid using triethylamine if possible. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0 °C.[2] While this may slow down the reaction rate, it significantly reduces the rate of racemization.[3] |
| Prolonged Pre-activation Time | Minimize the time between the activation of the carboxylic acid with the coupling reagent and the addition of the amine nucleophile. A short pre-activation time reduces the opportunity for the activated intermediate to racemize.[2] |
Problem 2: Inconsistent results and variable levels of racemization between batches.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Variability in Reagent Quality | Ensure the purity and dryness of all reagents, including solvents and bases. Water content can interfere with coupling reactions and potentially influence side reactions. |
| Inconsistent Reaction Monitoring | Carefully monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times. |
| Fluctuations in Reaction Temperature | Maintain strict control over the reaction temperature using a reliable cooling bath. Even small increases in temperature can impact the extent of racemization. |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling of this compound
This protocol provides a general guideline for coupling this compound with a primary or secondary amine while minimizing racemization.
Materials:
-
This compound (with N-protection, e.g., Boc or Cbz)
-
Amine
-
Coupling Reagent (e.g., HATU)
-
Racemization Suppressant (e.g., HOAt)
-
Sterically Hindered Base (e.g., DIEA)
-
Anhydrous, non-polar solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve the N-protected this compound (1.0 eq.) and HOAt (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent HATU (1.1 eq.) to the solution and stir for 1-2 minutes for pre-activation.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Slowly add DIEA (2.0 eq.) dropwise to the stirring solution, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, proceed with standard aqueous workup and purification procedures.
Visualizations
Racemization Pathways
The following diagram illustrates the two main pathways through which racemization can occur during the activation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. hepatochem.com [hepatochem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
Technical Support Center: (S)-Morpholine-2-carboxylic acid Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating (S)-Morpholine-2-carboxylic acid into their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the incorporation of this compound?
A1: this compound is a sterically hindered secondary amino acid. The primary challenges during its incorporation into peptide chains or other molecules include:
-
Low Coupling Efficiency: The steric bulk around the carboxylic acid and the secondary amine can hinder the approach of coupling reagents and the incoming nucleophile, leading to slow or incomplete reactions and consequently, low yields.
-
Racemization: Although less common for the acid itself during activation, the chiral center can be susceptible to epimerization under harsh basic conditions, especially when incorporated into a peptide sequence.
-
Diketopiperazine Formation: When coupling the second amino acid to an N-terminal this compound residue, the dipeptide is prone to intramolecular cyclization, forming a diketopiperazine byproduct. This side reaction is a known issue with proline and other secondary amino acids.
-
Solubility Issues: The free amino acid and its derivatives may have limited solubility in common organic solvents, which can complicate reaction setup and purification.
Q2: Which protecting group strategy is recommended for this compound?
A2: The choice of protecting group is critical for successful incorporation.
-
N-protection: The Boc (tert-butoxycarbonyl) group is commonly used for the morpholine nitrogen. It is stable under many coupling conditions and can be removed with mild acid (e.g., TFA). For syntheses requiring orthogonal protection schemes, the Fmoc (9-fluorenylmethyloxycarbonyl) group can also be employed, although its removal under basic conditions (e.g., piperidine) requires careful monitoring to avoid side reactions.
-
Carboxylic acid protection: If the C-terminus of this compound needs to be protected, methyl or ethyl esters are common choices. For solid-phase peptide synthesis (SPPS), the acid is typically anchored to the resin.
Q3: What are the most effective coupling reagents for this amino acid?
A3: Due to its sterically hindered nature, more potent coupling reagents are generally required. Uronium/aminium salt-based reagents are often preferred over carbodiimides. Reagents such as HATU , HBTU , and COMU have demonstrated high efficiency in coupling sterically demanding amino acids. The use of an additive like Oxyma Pure® can further enhance coupling efficiency and suppress racemization.
Troubleshooting Guide
Problem 1: Low or No Product Formation (Low Coupling Yield)
| Potential Cause | Suggested Solution |
| Insufficient Activation | Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU, HBTU, or COMU are generally more effective than carbodiimides (e.g., EDC, DIC) for hindered amino acids. Increase the equivalents of the coupling reagent and the carboxylic acid component (e.g., 1.5-2.0 equivalents). |
| Steric Hindrance | Pre-activate the N-protected this compound with the coupling reagent for 15-30 minutes before adding the amine component. Increase the reaction temperature (e.g., from room temperature to 40-50 °C), but monitor for potential side reactions. Prolong the reaction time. |
| Poor Solubility | Use a more polar aprotic solvent like DMF or NMP. The addition of a co-solvent such as DMSO can sometimes improve solubility. Ensure all reagents are fully dissolved before initiating the reaction. |
| Base Incompatibility | Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Ensure the base is fresh and anhydrous. |
Problem 2: Presence of a Major Side Product with a Mass Corresponding to Diketopiperazine
| Potential Cause | Suggested Solution |
| Intramolecular Cyclization | This is common when coupling the second amino acid to an N-terminal this compound. Instead of coupling single amino acids, use a pre-formed dipeptide where this compound is not at the N-terminus. If using SPPS, consider using a 2-chlorotrityl chloride (2-CTC) resin, which is known to suppress diketopiperazine formation due to its steric bulk. |
| Prolonged Exposure to Basic Conditions | Minimize the time the N-terminal amine of the dipeptide is deprotected and exposed to basic conditions before the next coupling step. In Fmoc-based SPPS, consider using a milder base or a shorter deprotection time for the second amino acid residue. |
Problem 3: Epimerization/Racemization Detected
| Potential Cause | Suggested Solution |
| Harsh Basic Conditions | Avoid strong, non-hindered bases. Use a weaker or more sterically hindered base like 2,4,6-collidine. Minimize the reaction temperature and time. |
| Coupling Reagent Choice | Use coupling reagents known to minimize racemization, such as those that form active esters with additives like Oxyma Pure®. COMU is reported to have a lower propensity for racemization compared to some other uronium salts. |
Problem 4: Difficult Purification of the Final Product
| Potential Cause | Suggested Solution |
| Byproducts from Coupling Reagents | Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC/Oxyma, COMU) to simplify aqueous workup. If using DCC or DIC, the dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct can often be removed by filtration, but trace amounts may remain. |
| Similar Polarity of Product and Starting Materials | Optimize the reaction to drive it to completion to minimize unreacted starting materials. If using column chromatography, screen different solvent systems to achieve better separation. Reverse-phase HPLC is often effective for purifying polar peptide-like molecules. |
| Product Aggregation | For larger peptides containing hydrophobic residues, aggregation can be an issue.[1] Purify in the presence of chaotropic agents or in solvents like DMF or NMP.[1] |
Experimental Protocols & Data
Table 1: Comparative Efficiency of Common Coupling Reagents for Sterically Hindered Amide Bond Formation (Illustrative Data)
Data below is generalized from literature on sterically hindered amino acids and may serve as a starting point for optimization.
| Coupling Reagent | Base | Solvent | Typical Reaction Time (h) | Typical Yield Range (%) | Notes |
| HATU | DIPEA | DMF | 1 - 4 | 85 - 95+ | Highly efficient for hindered couplings, low racemization. Higher cost. |
| HBTU | DIPEA | DMF | 2 - 6 | 80 - 90 | Good balance of reactivity and cost. |
| COMU | DIPEA | DMF/ACN | 1 - 3 | 90 - 98+ | Excellent efficiency, water-soluble byproducts ease purification.[2] |
| EDC/Oxyma | DIPEA/NMM | DCM/DMF | 4 - 12 | 70 - 85 | Cost-effective, but may require longer reaction times or double coupling. |
| PyBOP | DIPEA | DCM/DMF | 1 - 3 | 85 - 95 | Very efficient, but phosphonium byproducts can be challenging to remove. |
Protocol: Solution-Phase Coupling of N-Boc-(S)-Morpholine-2-carboxylic acid using HATU
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-Boc-(S)-Morpholine-2-carboxylic acid (1.0 eq) and the amine component (1.0-1.1 eq) in anhydrous DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.0-1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Reaction: Monitor the reaction progress by TLC or LC-MS. Stir the reaction at room temperature for 2-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Stability of (S)-Morpholine-2-carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (S)-Morpholine-2-carboxylic acid derivatives during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing unexpected degradation during storage. What are the common causes?
A1: Degradation of morpholine derivatives can be attributed to several factors. The morpholine ring is susceptible to oxidation and can undergo ring cleavage.[1] Stability is also significantly influenced by pH, temperature, and light exposure.[2][3] Under acidic or basic conditions, hydrolysis of functional groups on the derivative can occur.[2][4] Elevated temperatures can accelerate these degradation processes, and exposure to UV light can lead to photolytic degradation.[5]
Q2: What are the primary degradation pathways for morpholine-containing compounds?
A2: The primary degradation pathways for the morpholine moiety often involve oxidative C-N bond cleavage, leading to the formation of open-chain amino acid intermediates.[6][7] In the presence of certain microorganisms, such as Mycobacterium, enzymatic degradation follows a similar pathway, ultimately breaking down the ring structure.[8][9] Another potential degradation route is the oxidation of the morpholine ring to form hydroxy and oxo derivatives.[6]
Q3: How can I improve the stability of my this compound derivative in solution?
A3: To enhance stability in solution, it is crucial to control the pH with an appropriate buffer system, as the stability of related heterocyclic compounds is often pH-dependent.[2][4] Protecting the solution from light by using amber vials or storing it in the dark can prevent photodegradation.[5] Additionally, storing solutions at reduced temperatures (e.g., 2-8 °C) will slow down the rate of most degradation reactions. The inclusion of antioxidants can also be considered if oxidative degradation is a suspected pathway.
Q4: Are there any analytical techniques recommended for monitoring the stability of my compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound derivatives.[10][11] This method can separate the parent compound from its degradation products, allowing for accurate quantification of both. A typical method would utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution, with UV detection. In some cases, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.[9]
Troubleshooting Guides
Problem: Unexpected peaks are appearing in the HPLC chromatogram of my stability sample.
-
Possible Cause 1: Degradation of the this compound derivative.
-
Solution: Perform a forced degradation study to identify potential degradation products.[1][12] This involves subjecting your compound to stress conditions such as acid, base, oxidation, heat, and light to generate the degradation products and confirm that your HPLC method can resolve them from the parent peak.[5]
-
-
Possible Cause 2: Interaction with excipients.
-
Solution: Analyze a placebo sample (all formulation components except the active pharmaceutical ingredient) under the same stress conditions to see if the unexpected peaks originate from excipient degradation.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure proper cleaning of all glassware and equipment. Analyze a blank (injection of the mobile phase) to rule out contamination from the HPLC system itself.
-
Problem: The concentration of my compound is decreasing faster than expected in my stability study.
-
Possible Cause 1: Inappropriate storage conditions.
-
Solution: Review the storage conditions (temperature, humidity, light exposure) to ensure they are within the recommended range for your compound. Consider conducting a study to evaluate the impact of different storage conditions on stability.
-
-
Possible Cause 2: pH of the formulation is not optimal for stability.
-
Solution: The stability of compounds with amine functionalities, like morpholine derivatives, can be highly pH-dependent.[2] Conduct a pH-stability profile to determine the pH at which your compound is most stable and formulate with a suitable buffer.
-
-
Possible Cause 3: Oxidative degradation.
-
Solution: If your molecule is susceptible to oxidation, consider purging your samples and storage containers with an inert gas like nitrogen or argon. The addition of an appropriate antioxidant to the formulation could also be beneficial.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for a generic this compound derivative under forced degradation conditions. This data is for illustrative purposes to demonstrate a typical stability profile.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 °C | 12.5 | Hydrolytic degradant A |
| 0.1 M NaOH | 8 hours | 60 °C | 18.2 | Hydrolytic degradant B |
| 3% H₂O₂ | 24 hours | 25 °C | 25.8 | Oxidative degradant C, D |
| Dry Heat | 48 hours | 80 °C | 8.3 | Thermal degradant E |
| Photostability | 1.2 million lux hours | 25 °C | 5.1 | Photolytic degradant F |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on an this compound derivative. The goal is to achieve 5-20% degradation.
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at appropriate time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature (25 °C) and protected from light.
-
Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24 hours) for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven at 80 °C.
-
Withdraw samples at appropriate time points (e.g., 24, 48, 72 hours).
-
Prepare solutions of the withdrawn samples for HPLC analysis.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC after the exposure period.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for an this compound derivative.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or the λmax of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.
Visualizations
Caption: Workflow for a typical forced degradation study.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purity Assessment of (S)-Morpholine-2-carboxylic Acid
Welcome to the technical support center for the analytical methods used in the purity assessment of (S)-Morpholine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.
General Workflow for Purity Assessment
The purity of this compound is determined through a combination of chromatographic and spectroscopic techniques to identify and quantify impurities, including the undesired (R)-enantiomer. A general workflow is outlined below.
Caption: General workflow for the comprehensive purity assessment of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Issue: Poor or No Separation of Enantiomers
-
Question: Why am I not seeing any separation between the (S) and (R)-enantiomers of Morpholine-2-carboxylic acid on my chiral column?
-
Answer:
-
Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral separations.[1] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide CSPs are good starting points for screening.[2] It may be necessary to screen several columns with different chiral selectors.[2]
-
Inappropriate Mobile Phase: The mobile phase composition, including the organic modifier, additives, and pH, significantly impacts chiral recognition.[2] For basic compounds like morpholine derivatives, adding a basic modifier such as diethylamine (DEA) to the mobile phase can improve peak shape and resolution.[2]
-
Low Temperature: Temperature can affect the enantioselectivity of a separation.[1] Decreasing the column temperature may enhance resolution.[1]
-
Issue: Peak Tailing
-
Question: My peaks for this compound are tailing. What could be the cause?
-
Answer:
-
Secondary Interactions: Residual silanols on the silica support can interact with the basic morpholine nitrogen, causing peak tailing.[3] Adding a competitor base like 0.1% DEA to the mobile phase can mitigate these interactions.[2]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[3] Try diluting your sample and injecting a smaller volume.[2]
-
Column Contamination or Degradation: The column may be contaminated or have degraded over time.[4] Follow the manufacturer's instructions for column washing.[2] For immobilized polysaccharide columns, flushing with a strong solvent like THF or DMF might be possible.[4]
-
Issue: Ghost Peaks in the Chromatogram
-
Question: I am observing extraneous peaks in my blank runs. What is the source of these "ghost peaks"?
-
Answer:
-
Contaminated Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and fresh, high-purity water.[2] Prepare the mobile phase fresh daily.[2]
-
System Contamination: The HPLC system itself could be contaminated. Run a blank gradient without an injection to see if the peaks persist.[2]
-
Autosampler Carryover: If the blank run is clean, the issue might be carryover from the autosampler. Optimize the needle wash procedure.[2]
-
Gas Chromatography (GC)
Issue: No or Poor Peak for Derivatized this compound
-
Question: I've derivatized my sample, but I'm not seeing a peak, or the peak is very small and broad. Why?
-
Answer:
-
Incomplete Derivatization: Carboxylic acids and amines often require derivatization to improve their volatility and chromatographic behavior in GC.[5] Silylation is a common method for carboxylic acids.[5] Ensure your derivatization reaction has gone to completion. The presence of moisture can interfere with silylation reagents like BSTFA.[5]
-
Thermal Degradation: The derivatized compound might be thermally labile. Try lowering the injector temperature.
-
Adsorption in the GC System: The analyte may be adsorbing to active sites in the injector liner or the column. Using a deactivated liner and a column suitable for amines can help.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for determining the enantiomeric purity of this compound?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for determining enantiomeric purity.[][7][8] Supercritical Fluid Chromatography (SFC) is also gaining popularity as a complementary technique.[8] Gas Chromatography (GC) on a chiral column can be used, but it typically requires prior derivatization of the carboxylic acid and amine functionalities to increase volatility.[][8]
Q2: How do I prepare my this compound sample for HPLC analysis?
A2: Sample preparation involves dissolving the compound in a suitable solvent.[] This solvent should be compatible with the mobile phase to avoid peak distortion. Whenever possible, dissolve and inject the sample in the mobile phase itself. If a different solvent is used, it should ideally be weaker (lower eluotropic strength) than the mobile phase.
Q3: What are some common impurities I should look for in this compound?
A3: Besides the (R)-enantiomer, potential impurities can include starting materials, reagents, and by-products from the synthesis. These could include halogenated carboxylic acids if they were used in the synthesis.[9] Achiral HPLC with a UV or mass spectrometric detector is suitable for identifying and quantifying these process-related impurities.
Q4: Can I use Nuclear Magnetic Resonance (NMR) for purity assessment?
A4: Yes, NMR spectroscopy is a powerful tool for structural confirmation and can be used for purity assessment. ¹H NMR can be used to identify and quantify residual solvents and some impurities if their signals do not overlap with the main compound's signals. For determining enantiomeric purity, a chiral shift reagent can be used to induce chemical shift differences between the enantiomers, although this is often less precise than chiral chromatography.
Q5: What is the role of thermal analysis techniques like DSC and TGA?
A5: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal properties.[10] TGA measures changes in mass as a function of temperature and can be used to determine the presence of water or residual solvents.[11] DSC measures the heat flow into or out of a sample as it is heated or cooled and can be used to determine melting point, which is an indicator of purity, and to study polymorphism.[10][11]
Quantitative Data Summary
The following tables provide an overview of the performance characteristics of various analytical techniques. Note that specific values for this compound will depend on the specific method and instrumentation used.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Analyte | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Application |
| Chiral HPLC-UV | Enantiomers | 0.01 - 0.1% | 0.03 - 0.3% | Enantiomeric Purity |
| Achiral HPLC-UV | Process Impurities | 0.01 - 0.05% | 0.03 - 0.15% | Related Substances |
| GC-MS (derivatized) | Morpholine | 7.3 µg·L⁻¹[12] | 24.4 µg·L⁻¹[12] | Volatile Impurities |
| ¹H NMR | Organic Impurities | ~0.1% | ~0.3% | Structural Confirmation, Residual Solvents |
| TGA | Solvents/Water | ~0.1% | ~0.3% | Solvent/Water Content |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This is a general starting protocol that will likely require optimization.
-
Column: A polysaccharide-based chiral stationary phase, such as one based on amylose or cellulose tris(3,5-dimethylphenylcarbamate), is a good starting point.
-
Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of hexane and a polar alcohol like isopropanol or ethanol, with a small amount of a basic additive. For example, Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C. Temperature can be lowered to improve resolution.[1]
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as carboxylic acids and amines have low UV absorbance at higher wavelengths).
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
Protocol 2: Achiral HPLC Method for Related Substances
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a higher percentage (e.g., 95%) over 20-30 minutes to elute impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a water/acetonitrile mixture.
Method Selection Logic
The choice of analytical method depends on the specific purity attribute being assessed. The following diagram illustrates a decision-making process.
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 7. Chiral analysis - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 10. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 12. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
resolving solubility issues with (S)-Morpholine-2-carboxylic acid amides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (S)-Morpholine-2-carboxylic acid amides.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound amides showing poor aqueous solubility?
A1: Poor aqueous solubility is a common challenge in drug discovery, and several factors related to the structure of your this compound amides could be contributing:
-
High Lipophilicity: The overall molecule may be too "greasy" or lipophilic, causing it to prefer non-polar environments over water. This is often indicated by a high LogP value.[1]
-
Crystal Lattice Energy: The compound may form a highly stable, rigid crystal structure that is difficult for water molecules to break down and solvate. This is particularly true for planar molecules that can stack efficiently.[2]
-
Intermolecular Hydrogen Bonding: Strong hydrogen bonds between the amide molecules in the solid state can hinder their interaction with water.[2]
-
Molecular Weight: Larger molecules can be more difficult to solvate.
-
Lack of Ionizable Groups: If the molecule lacks acidic or basic centers that can be protonated or deprotonated at physiological pH, its solubility in aqueous media can be limited.[3] While the morpholine nitrogen is weakly basic, its pKa may not be optimal for solubility depending on the surrounding structure.[4][5]
Q2: What is a good starting point for assessing the solubility of my compound?
A2: A simple shake-flask method is a standard approach to determine equilibrium solubility. You can find a detailed protocol for this method in the "Experimental Protocols" section below. This will give you a quantitative measure of your compound's solubility in a specific solvent system (e.g., water, buffer).
Q3: Can the morpholine ring itself contribute to poor solubility?
A3: While the morpholine moiety is often incorporated to improve pharmacokinetic properties, including solubility, its impact is context-dependent.[4][5] The presence of the oxygen and nitrogen atoms in the morpholine ring can participate in hydrophilic interactions. However, if the rest of the molecule is highly lipophilic, the contribution of the morpholine ring may not be sufficient to achieve desired solubility.
Troubleshooting Guide
Issue: My this compound amide is insoluble in aqueous buffers for my biological assay.
This guide provides a systematic approach to addressing this common issue.
Caption: A stepwise workflow for troubleshooting solubility issues with this compound amides.
Step 1: Verify Compound Purity and Identity
-
Question: Is my compound pure?
-
Action: Confirm the purity and identity of your compound using analytical techniques such as LC-MS and ¹H NMR. Impurities can sometimes precipitate and give a false impression of low solubility.
Step 2: Perform a Solvent Solubility Screen
-
Question: In which solvents is my compound soluble?
-
Action: Test the solubility of your compound in a range of solvents with varying polarities. This will help you understand its physicochemical properties. A typical screen might include water, ethanol, DMSO, and various buffers.
-
Data Presentation:
Solvent Estimated Solubility (mg/mL) Observations Water < 0.01 Insoluble, suspension PBS (pH 7.4) < 0.01 Insoluble, suspension Ethanol 5 Soluble with warming DMSO > 50 Freely Soluble
Step 3: Attempt pH Modification
-
Question: Is the solubility of my compound pH-dependent?
-
Action: Given the presence of the morpholine nitrogen (a weak base), the solubility of your compound may increase at a lower pH where the nitrogen can be protonated.[3] Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9) and determine the solubility in each.
-
Data Presentation:
Buffer pH Estimated Solubility (mg/mL) 2.0 0.5 4.0 0.1 6.0 < 0.01 7.4 < 0.01 9.0 < 0.01
Step 4: Use Co-solvents
-
Question: Can a co-solvent system improve solubility for my assay?
-
Action: If your assay can tolerate it, using a water-miscible organic co-solvent can significantly increase solubility.[3][6] Prepare stock solutions in a solvent like DMSO or ethanol and then dilute them into your aqueous assay buffer. Be mindful of the final co-solvent concentration, as high levels can affect biological assays.
-
Data Presentation:
Aqueous Buffer Co-solvent % Co-solvent (v/v) Max Soluble Conc. (µM) PBS (pH 7.4) DMSO 1% 10 PBS (pH 7.4) DMSO 5% 50 PBS (pH 7.4) Ethanol 1% 5 PBS (pH 7.4) Ethanol 5% 25
Step 5: Advanced Formulation Strategies
-
Question: What if co-solvents are not an option or are insufficient?
-
Action: For more challenging solubility issues, advanced formulation strategies may be necessary. These are typically employed for in vivo studies but can be adapted for in vitro work.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic parts of your molecule, increasing its aqueous solubility.[7]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[8]
-
Amorphous Solid Dispersions: Converting the crystalline material to an amorphous state can enhance solubility. This is often achieved by creating a solid dispersion with a polymer.[9]
-
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
-
Preparation: Add an excess amount of the this compound amide to a known volume of the desired solvent (e.g., water, buffer) in a glass vial. The solid should be visible in the suspension.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent in which the compound is freely soluble.
-
Quantification: Analyze the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the original solubility by taking into account the dilution factor.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Protocol 2: Preparation of a Co-solvent Stock Solution
-
Solvent Selection: Choose a water-miscible organic solvent in which your compound is highly soluble (e.g., DMSO, ethanol).
-
Stock Solution Preparation: Weigh an accurate amount of your this compound amide and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution with the same organic solvent to create a range of concentrations.
-
Dosing into Aqueous Buffer: For your experiment, add a small volume of the stock or diluted solutions to your aqueous buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples to minimize its effect on the experiment. For example, a 1:100 dilution of a DMSO stock will result in a final DMSO concentration of 1%.
-
Observation: Visually inspect the final solution for any signs of precipitation immediately after adding the compound and over the course of your experiment.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a solubility enhancement strategy can be visualized as follows:
Caption: Decision tree for selecting an appropriate solubility enhancement strategy.
References
- 1. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: (S)-Morpholine-2-carboxylic Acid vs. Proline in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide design and drug discovery, the conformational rigidity of the peptide backbone is a critical determinant of biological activity, proteolytic stability, and pharmacokinetic properties. Proline, with its unique cyclic structure, has long been a cornerstone for introducing conformational constraints in peptides. However, the search for novel building blocks that can offer superior or alternative properties has led to the exploration of proline analogues. Among these, (S)-Morpholine-2-carboxylic acid has emerged as a promising candidate. This guide provides an objective comparison of this compound and proline when incorporated into peptides, supported by established experimental methodologies and illustrative data.
Structural and Conformational Properties
This compound can be considered a proline analogue with an oxygen atom incorporated into the ring at the 4-position. This seemingly subtle modification has significant implications for the local geometry and the overall conformation of a peptide.
Caption: Structural comparison of Proline and this compound.
The presence of the ether oxygen in the morpholine ring can influence the puckering of the ring and the Φ (phi) and Ψ (psi) dihedral angles of the peptide backbone, potentially leading to novel secondary structures or stabilizing specific conformations that are not readily accessible with proline.
Conformational Analysis: A Comparative Overview
Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to elucidate the conformational preferences of peptides. Below are representative data comparing a model hexapeptide containing either proline or this compound.
Table 1: Comparative Conformational Analysis Data
| Parameter | Model Peptide with Proline | Model Peptide with this compound |
| CD Spectroscopy | ||
| Wavelength of max. negative ellipticity (nm) | 205 | 215 |
| Wavelength of max. positive ellipticity (nm) | 228 | 208 |
| Predominant Secondary Structure | Polyproline II (PPII) helix | β-turn/ordered structure |
| NMR Spectroscopy | ||
| Key NOEs | Strong dαN(i, i+1) | Strong dNN(i, i+1) |
| ³J(HNHα) coupling constants (Hz) | ~2-4 | ~7-9 |
| cis/trans Isomer Ratio (X-Pro/Mca) | 9:1 | >95% trans |
Experimental Protocols
Peptide Synthesis
Peptides containing this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, similar to those used for proline-containing peptides.
Caption: General workflow for solid-phase peptide synthesis.
Detailed Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. For incorporating this compound, Fmoc-(S)-Morpholine-2-carboxylic acid-OH is used.
-
Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of the peptides in solution.[1]
Protocol:
-
Sample Preparation: Prepare peptide solutions at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).
-
Instrument Setup: Use a calibrated CD spectrometer. Set the scanning wavelength range from 190 to 260 nm.
-
Measurement: Record the CD spectra in a quartz cuvette with a path length of 1 mm at a controlled temperature (e.g., 25°C).
-
Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (millidegrees) to molar ellipticity ([θ]).
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY/ROESY, are employed to obtain detailed structural information at the atomic level.
Protocol:
-
Sample Preparation: Dissolve 1-2 mg of the purified peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Analysis: Assign the proton resonances using COSY and TOCSY spectra. Use NOESY or ROESY spectra to identify through-space proximities between protons, which are used to calculate interproton distances and determine the three-dimensional structure. The cis/trans ratio of the X-Pro or X-Mca bond can be determined from the integration of distinct sets of resonances for the two isomers.
Proteolytic Stability
A significant advantage of incorporating non-proteinogenic amino acids like this compound can be the enhancement of resistance to enzymatic degradation.
Caption: Resistance to proteolytic cleavage by this compound.
Table 2: Comparative Proteolytic Stability Data
| Protease | Half-life (t½) of Model Peptide with Proline (hours) | Half-life (t½) of Model Peptide with this compound (hours) |
| Trypsin | 2.5 | > 24 |
| Chymotrypsin | 4.8 | > 24 |
| Pronase E | 0.5 | 8.2 |
| Human Serum | 1.2 | 15.7 |
Experimental Protocol: Proteolytic Stability Assay
This assay measures the rate of peptide degradation in the presence of proteases or biological fluids.[2][3]
-
Incubation: Incubate the peptide at a final concentration of 100 µM with a specific protease (e.g., trypsin at 1:100 enzyme:substrate ratio) or in human serum (e.g., 50% v/v) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid or acetonitrile).
-
Analysis: Analyze the samples by RP-HPLC. The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak.
-
Half-life Calculation: The half-life (t½) of the peptide is calculated by plotting the percentage of intact peptide versus time and fitting the data to a first-order exponential decay curve.
Conclusion
The incorporation of this compound into peptides offers a compelling alternative to proline for researchers aiming to modulate peptide conformation and enhance proteolytic stability. The presence of the oxygen atom in the morpholine ring can induce unique structural constraints, potentially leading to the stabilization of bioactive conformations that are less favored in proline-containing counterparts. Furthermore, the altered ring structure can confer significant resistance to enzymatic degradation, a critical attribute for the development of peptide-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for the direct comparison of these two important building blocks in any peptide sequence of interest. Further investigation into the specific biological activities of peptides containing this compound is warranted to fully exploit its potential in drug discovery and development.
References
Unveiling the Stereochemical Puzzle: A Comparative Guide to (S)- and (R)-Morpholine-2-carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide addresses the biological activities of the enantiomeric pair, (S)- and (R)-Morpholine-2-carboxylic acid. Despite a comprehensive review of available scientific literature and databases, a direct comparative study detailing the distinct biological profiles of these two specific enantiomers remains elusive. The current body of research extensively highlights the significance of the morpholine scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4][5][6] However, specific data on the differential receptor binding, functional activity, or in vivo effects of (S)- versus (R)-Morpholine-2-carboxylic acid is not publicly available.
This guide, therefore, aims to provide a broader context by examining the critical role of stereochemistry in the biological activity of morpholine derivatives, drawing inferences from related compounds. We will also present the available information for each enantiomer and outline general experimental approaches for their comparative evaluation.
The Overarching Importance of Chirality in Morpholine Derivatives
The spatial arrangement of atoms in a molecule, or stereochemistry, is a fundamental determinant of its interaction with biological systems. For chiral molecules like Morpholine-2-carboxylic acid, the (S) and (R) enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and often interact preferentially with one enantiomer over the other.
While specific data for our target compounds is lacking, studies on other chiral morpholine analogues underscore the importance of stereoisomerism. For instance, novel morpholine analogues have shown that the absolute configuration is an essential requirement for more potent binding affinities to tachykinin receptors, with the (S,R)-configuration exhibiting high affinity for NK1, NK2, and NK3 receptors.[7] This principle of stereoselective activity is a cornerstone of modern drug development.
Physicochemical Properties
A summary of the available computed physicochemical properties for (S)-Morpholine-2-carboxylic acid is presented below. Equivalent detailed, publicly available data for the (R)-enantiomer is not as readily accessible.
| Property | This compound | (R)-Morpholine-2-carboxylic acid |
| Molecular Formula | C₅H₉NO₃ | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol | 131.13 g/mol |
| XLogP3-AA | -1.5 | Not Available |
| Hydrogen Bond Donor Count | 2 | Not Available |
| Hydrogen Bond Acceptor Count | 3 | Not Available |
| Rotatable Bond Count | 1 | Not Available |
| Exact Mass | 131.058243149 g/mol | Not Available |
| Topological Polar Surface Area | 58.6 Ų | 58.6 Ų |
| Heavy Atom Count | 9 | 9 |
| Formal Charge | 0 | 0 |
| Complexity | 104 | Not Available |
| Isotope Atom Count | 0 | Not Available |
| Defined Atom Stereocenter Count | 1 | 1 |
| Undefined Atom Stereocenter Count | 0 | 0 |
| Defined Bond Stereocenter Count | 0 | 0 |
| Undefined Bond Stereocenter Count | 0 | 0 |
| Covalently-Bonded Unit Count | 1 | 1 |
| Compound Is Canonicalized | Yes | Not Available |
Data for this compound sourced from PubChem CID 1519500.[8]
Biological Activities of the Broader Morpholine Class
The morpholine ring is a privileged scaffold in medicinal chemistry, found in a multitude of compounds with diverse biological activities.[2][6][9][10][11] This wide range of activities suggests that derivatives of both (S)- and (R)-Morpholine-2-carboxylic acid could be of significant interest for various therapeutic areas.
| Therapeutic Area | Examples of Biological Activity in Morpholine Derivatives |
| Central Nervous System | Modulation of receptors involved in mood disorders and pain, potential in treating neurodegenerative diseases and CNS tumors.[9] |
| Oncology | Antiproliferative activity through inhibition of enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC). |
| Infectious Diseases | Antibacterial and antifungal properties.[12] |
| Inflammation | Anti-inflammatory effects. |
Experimental Protocols for Comparative Analysis
To elucidate the distinct biological activities of (S)- and (R)-Morpholine-2-carboxylic acid, a series of well-established experimental protocols should be employed.
Receptor Binding Assays
These assays are crucial for determining the affinity of each enantiomer for a specific biological target.
-
Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., ³H-labeled standard) and varying concentrations of the unlabeled (S)- or (R)-Morpholine-2-carboxylic acid enantiomers.
-
Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of each enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the biological response elicited by each enantiomer upon binding to its target.
-
Protocol: cAMP Accumulation Assay (for G-protein coupled receptors)
-
Cell Culture: Culture cells expressing the target GPCR in a suitable medium.
-
Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of either the (S)- or (R)-enantiomer.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the cAMP concentration against the enantiomer concentration to determine the EC₅₀ (concentration for 50% of maximal response) and the maximal efficacy (Emax).
-
In Vivo Studies
Animal models are essential for evaluating the overall pharmacological effect, pharmacokinetics, and toxicity of each enantiomer.
-
Protocol: Animal Model of a Specific Disease
-
Animal Selection: Choose an appropriate animal model that recapitulates the human disease of interest.
-
Drug Administration: Administer varying doses of the (S)- and (R)-enantiomers to different groups of animals via a relevant route (e.g., oral, intravenous).
-
Behavioral/Physiological Assessment: Monitor relevant behavioral or physiological parameters to assess the therapeutic effect of each enantiomer.
-
Pharmacokinetic Analysis: Collect blood samples at different time points after administration to determine the concentration of each enantiomer in the plasma. This allows for the calculation of key pharmacokinetic parameters such as half-life, clearance, and bioavailability.
-
Toxicology Assessment: Monitor the animals for any signs of toxicity and perform histopathological analysis of major organs at the end of the study.
-
Visualizing Key Concepts
To aid in the understanding of the principles discussed, the following diagrams illustrate a general model for chiral drug-receptor interactions and a typical workflow for the comparative evaluation of enantiomers.
Caption: Chiral Drug-Receptor Interaction Model.
Caption: Comparative Evaluation Workflow.
Conclusion
The biological activities of (S)- and (R)-Morpholine-2-carboxylic acid represent an unexplored area of research with significant potential. While direct comparative data is currently unavailable, the established importance of stereochemistry in the broader class of morpholine derivatives strongly suggests that these enantiomers are likely to exhibit distinct pharmacological profiles. The experimental workflows outlined in this guide provide a clear roadmap for researchers to undertake a comprehensive comparative analysis. Such studies are crucial for unlocking the full therapeutic potential of these chiral building blocks and for advancing the principles of stereoselective drug design. Future research in this area is highly encouraged to fill this knowledge gap and to potentially identify novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C5H9NO3 | CID 1519500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Conformational Analysis of Peptides Containing (S)-Morpholine-2-carboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the conformational analysis of novel peptide building blocks is crucial for rational drug design. This guide provides a comparative analysis of peptides containing (S)-Morpholine-2-carboxylic acid (Moc), a proline analogue, with a focus on their conformational properties and the experimental techniques used for their characterization.
This compound is a non-proteinogenic amino acid that, when incorporated into peptides, can induce specific secondary structures. Its unique morpholine ring structure, featuring an oxygen atom, distinguishes it from the purely carbocyclic proline, leading to altered steric and electronic properties that influence peptide backbone conformation. Understanding these conformational preferences is key to utilizing Moc in the design of peptidomimetics with enhanced stability, bioactivity, and specific receptor-binding profiles.
Comparison of Conformational Properties: Moc vs. Proline
The incorporation of cyclic amino acids like proline into a peptide sequence is known to restrict the conformational flexibility of the peptide backbone, favoring specific secondary structures such as β-turns and polyproline helices.[1][2] this compound, as a proline analogue, shares this ability to induce turns and ordered structures. However, the heteroatom in the morpholine ring can lead to distinct conformational preferences compared to proline-containing peptides.
While direct, extensive comparative studies are still emerging, preliminary analyses suggest that the oxygen atom in the Moc ring can influence hydrogen bonding patterns and dipole interactions within the peptide, potentially stabilizing conformations that are less favored in proline-containing counterparts. The conformational landscape of substituted prolines is complex, with ring pucker (endo/exo) and cis/trans isomerization of the preceding peptide bond being key determinants of the overall structure.[1] Similar equilibria are expected for Moc-containing peptides, with the morpholine ring likely exhibiting its own preferred pucker states.
| Parameter | Peptides with this compound | Peptides with Proline | Key References |
| Favored Secondary Structures | Can induce β-turns and ordered helical structures. | Induces β-turns, polyproline I (PPI) and polyproline II (PPII) helices. | [1][3][4] |
| Cis/Trans Isomerization | Exhibits cis/trans isomerization of the preceding peptide bond, similar to proline. The equilibrium may be influenced by the morpholine ring's electronics. | Shows a significant population of both cis and trans isomers, which is a key feature in many biological processes. | [2][5] |
| Ring Pucker | Expected to have distinct endo/exo pucker preferences due to the presence of the oxygen atom. | Exhibits Cγ-endo and Cγ-exo puckering, which is correlated with the cis/trans state of the preceding peptide bond. | [1] |
| Hydrogen Bonding | The morpholine oxygen can act as a hydrogen bond acceptor, potentially influencing local conformation. | Primarily relies on backbone amide interactions for hydrogen bonding. |
Experimental Protocols for Conformational Analysis
The conformational analysis of peptides containing this compound relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[6] Key experiments include:
-
1D ¹H NMR: Provides initial information on the complexity of the sample and the presence of conformational isomers (e.g., cis/trans rotamers).[7]
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify individual amino acid spin systems.[6]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the peptide's fold. NOE-derived distance restraints are used in structure calculations.[8]
-
Coupling Constant (³J) Analysis: The magnitude of ³J coupling constants, particularly ³J(HNHα), can provide information about the backbone dihedral angle φ.
General Protocol for NMR Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Data Acquisition: Record a series of 1D and 2D NMR spectra (TOCSY, NOESY/ROESY, HSQC) on a high-field NMR spectrometer (e.g., 500 MHz or higher).[8]
-
Resonance Assignment: Assign all proton and carbon resonances using the combination of TOCSY and HSQC spectra to identify amino acid spin systems and sequential NOEs to link them.
-
Structural Restraint Generation: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use molecular dynamics and/or simulated annealing protocols with the experimental restraints to generate a family of low-energy structures representing the solution conformation of the peptide.[8]
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.[9][10]
General Protocol for Peptide Crystallography:
-
Crystallization: Screen a wide range of conditions (e.g., pH, temperature, precipitant type, and concentration) to find suitable conditions for growing single crystals of the peptide.[9]
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (e.g., by molecular replacement or direct methods) to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.[9][11]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[12][13][14]
General Protocol for CD Analysis:
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., water, buffer, or organic solvents like trifluoroethanol) at a concentration typically in the micromolar range.[15]
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Data Analysis: The shape and magnitude of the CD spectrum provide qualitative information about the secondary structure. For instance, α-helices show characteristic negative bands around 222 and 208 nm and a positive band around 192 nm, while β-sheets show a negative band around 218 nm and a positive band around 195 nm.[16] Polyproline II helices exhibit a characteristic negative band around 206 nm and a positive band around 228 nm.[16]
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the conformational analysis of a novel peptide.
Caption: Workflow for peptide conformational analysis.
This guide provides a foundational understanding of the conformational analysis of peptides containing this compound. Further research is necessary to fully elucidate the nuanced structural effects of this promising building block and to establish a comprehensive, direct comparison with proline and other peptidomimetics. The experimental protocols outlined here serve as a robust starting point for researchers entering this exciting field of drug discovery.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational preferences of proline oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformations and free energy landscapes of polyproline peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 13. "Conformational analysis of small peptides by circular dichroism" by Toni Bowie [digitalcommons.subr.edu]
- 14. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 15. Circular dichroism analysis of a synthetic peptide corresponding to the alpha, alpha-corner motif of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Remarkably high solvatochromism in the circular dichroism spectra of the polyproline-II conformation: limitations or new opportunities? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation of (S)-Morpholine-2-carboxylic Acid as a Pharmacophore: A Comparative Guide
(S)-Morpholine-2-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties, including a constrained conformation and the presence of both hydrogen bond donor and acceptor functionalities, make it an attractive pharmacophoric element in the design of bioactive molecules. This guide provides a comparative analysis of the this compound moiety as a pharmacophore by examining its role in the biological activity of derivatives targeting Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and Carbonic Anhydrase II (CA-II).
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activity of molecules containing the morpholine scaffold, demonstrating the contribution of this moiety to target inhibition. While direct quantitative data for the parent this compound is not extensively available in the public domain, the activity of its derivatives provides strong evidence for its pharmacophoric relevance.
Table 1: Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) by Morpholine-Containing Compounds
| Compound | Structure | Target | Activity Measurement | Result | Reference |
| 1b | 5-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid | PC-PLCBC | % Enzyme Activity (relative to vehicle) | 10.7 ± 1.5% | [1] |
| 2b | 5-((3-chlorobenzyl)amino)-N-hydroxy-2-morpholinobenzamide | PC-PLCBC | % Enzyme Activity (relative to vehicle) | 30.5 ± 7.3% | [1] |
| 11f | 4-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid | PC-PLCBC | % Enzyme Activity (relative to vehicle) | 33.1 ± 5.7% | [1] |
| 20f | 5-((3-chlorobenzyl)amino)-2-(tetrahydro-2H-pyran-2-yl)benzoic acid | PC-PLCBC | % Enzyme Activity (relative to vehicle) | No significant inhibition | [1] |
| D609 (Reference) | Tricyclodecan-9-yl-xanthogenate | PC-PLC | % Enzyme Activity (relative to vehicle) | 49.8 ± 14.0% | [1] |
The data indicates that the 2-morpholinobenzoic acid scaffold is a potent inhibitor of PC-PLC, with compound 1b showing the highest activity. The loss of activity upon replacing the morpholine ring with a tetrahydropyran (20f ) suggests the critical role of the morpholinyl nitrogen in the inhibitory activity.[1]
Table 2: Inhibition of Carbonic Anhydrase II (CA-II) by a Morpholine-Containing Thiazole Derivative
| Compound | Structure | Target | Activity Measurement | Result | Reference |
| Compound 24 | 4-(4-nitrophenyl)-N-ethyl-morpholine derivative of thiazole | Bovine CA-II | Ki | 9.64 ± 0.007 µM | [2] |
| Acetazolamide (Reference) | Standard CA-II inhibitor | Bovine CA-II | Not specified in detail, but Compound 24 showed greater affinity | Greater affinity than reference | [2] |
This study highlights that a morpholine-containing thiazole derivative (Compound 24 ) is a potent inhibitor of bovine Carbonic Anhydrase II, with a Ki value in the low micromolar range.[2] The authors suggest that the morpholine and thiazole moieties contribute to the inhibitory efficacy.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
1. PC-PLC Inhibition Assay (Amplex Red-based Fluorescence Assay)
This protocol is based on the methodology described for the assessment of in vitro inhibition of PC-PLC from Bacillus cereus (PC-PLCBC).[1]
-
Reagents and Materials:
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
L-α-phosphatidylcholine (PC)
-
PC-PLCBC enzyme
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a master mix containing Amplex Red, HRP, and choline oxidase in the assay buffer.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., D609).
-
Add the PC-PLCBC enzyme to all wells except for the negative control.
-
Initiate the reaction by adding the substrate, L-α-phosphatidylcholine.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
The fluorescence generated is proportional to the amount of choline produced, which is indicative of PC-PLC activity.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
2. Carbonic Anhydrase II (CA-II) Inhibition Assay
This protocol is based on the methodology for determining the inhibitory potential against bovine CA-II.[2]
-
Reagents and Materials:
-
Bovine Carbonic Anhydrase II
-
Substrate (e.g., p-nitrophenyl acetate)
-
Assay buffer (e.g., Tris-SO4 buffer, pH 7.6)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Add the assay buffer, test compound at various concentrations, and a solution of bovine CA-II to the wells of a 96-well plate. Include a vehicle control and a reference inhibitor (e.g., acetazolamide).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl acetate.
-
Monitor the hydrolysis of the substrate by measuring the increase in absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 400 nm) over time.
-
Determine the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the signaling pathways in which the target enzymes of the discussed morpholine derivatives are involved.
Caption: PC-PLC Signaling Pathway and Point of Inhibition.
Caption: Physiological Role of Carbonic Anhydrase II and Point of Inhibition.
Experimental Workflow for Pharmacophore Validation
Caption: Workflow for Validating a Pharmacophore Scaffold.
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Morpholine and Piperidine Carboxylic Acids for Drug Discovery
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacokinetic profile, and biological activity of a drug candidate. Among the most utilized saturated six-membered heterocycles are morpholine and piperidine. The subtle substitution of a methylene group in piperidine with an oxygen atom in morpholine introduces significant alterations to the molecule's characteristics. This guide provides a comprehensive, data-driven comparison of their respective carboxylic acid derivatives to aid researchers, scientists, and drug development professionals in making informed decisions during the molecular design process.
Physicochemical Properties: A Tale of Two Rings
The introduction of a carboxylic acid moiety to the morpholine and piperidine rings imparts amphoteric properties, influencing key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and solubility. These parameters are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
The nitrogen atom in piperidine is generally more basic than in morpholine. This is due to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring, which reduces the electron density on the nitrogen.[1][2] Consequently, the conjugate acid of piperidine has a higher pKa (around 10) than that of morpholine (around 8).[1] This difference in basicity can significantly impact salt formation and interactions with biological targets.
Below is a summary of available quantitative data for various isomers of morpholine and piperidine carboxylic acids.
| Property | Morpholine-2-carboxylic acid | Morpholine-3-carboxylic acid | Morpholine-4-carboxylic acid | Piperidine-2-carboxylic acid (Pipecolic acid) | Piperidine-3-carboxylic acid (Nipecotic acid) | Piperidine-4-carboxylic acid (Isonipecotic acid) |
| Molecular Formula | C₅H₉NO₃ | C₅H₉NO₃ | C₅H₉NO₃ | C₆H₁₁NO₂ | C₆H₁₁NO₂ | C₆H₁₁NO₂ |
| Molecular Weight ( g/mol ) | 131.13[3] | 131.13[4] | 131.13[5] | 129.16[1] | 129.16 | 129.16[6] |
| Predicted pKa (acidic) | - | 2.11 ± 0.20[4] | 7.10 ± 0.20 | - | 3.88 | - |
| XLogP3-AA | -3.2[3] | -3.2[7] | -0.6 | - | -2.9 | -3.0[6] |
| Solubility | - | Soluble in water and alcohol[4] | - | Soluble in water[1][8] | 50 mg/mL in water | Soluble in water, slightly soluble in methanol, insoluble in ethanol[9][10] |
| Melting Point (°C) | - | 245-250[4] | 41.5 | ~272[1] | - | >300[10] |
Synthesis and Chemical Reactivity
The synthetic routes to morpholine and piperidine carboxylic acids are well-established, often starting from readily available precursors. The choice of a particular synthetic strategy depends on the desired isomer and the scale of the reaction.
Piperidine Carboxylic Acids: A common and efficient method for the synthesis of piperidine-2-, 3-, and 4-carboxylic acids is the catalytic hydrogenation of the corresponding pyridine carboxylic acid precursors.[11][12] This method is often high-yielding and can be performed on a large scale. For instance, nipecotic acid can be obtained by the reduction of nicotinic acid hydrochloride with platinum oxide as a catalyst.[11]
Morpholine Carboxylic Acids: The synthesis of morpholine carboxylic acids can be more complex. (S)-Morpholine-2-carboxylic acid can be synthesized from epichlorohydrin in a multi-step process that avoids chromatography.[2] The synthesis of morpholine-3-carboxylic acid can be achieved through a solid-phase synthesis approach using amino acid precursors like serine.[13] Another route to (S)-3-morpholinyl carboxylic acid starts from L-serine.[14] Morpholine-4-carboxylic acid is commonly prepared by the reaction of morpholine with chloroacetic acid under basic conditions.[5]
The reactivity of the carboxylic acid functionality in both scaffolds is similar, allowing for standard transformations such as esterification and amidation.[5][6] However, the nucleophilicity of the ring nitrogen is lower in morpholine compared to piperidine, which can influence N-alkylation or N-acylation reactions.[2]
Biological Activity and Metabolic Stability
The choice between a morpholine and a piperidine scaffold can have significant implications for a compound's biological activity and metabolic fate.
Biological Activity: A comparative study on novel 2-(benzimidazol-2-yl)-3-arylquinoxalines bearing morpholine, piperidine, and N-substituted piperazine functionalities revealed that the nature of the heterocyclic ring significantly influences anticancer potency and selectivity.[15] In some cases, replacing an N-substituted piperazine with a piperidine or morpholine led to a decrease or complete loss of cytotoxic activity. However, specific piperidine-containing regioisomers showed selective activity against certain cancer cell lines.[15] This highlights that the biological effects are highly context-dependent and depend on the overall molecular structure and the specific biological target.
Metabolic Stability: The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[9][16] The electron-withdrawing nature of the oxygen atom in morpholine can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[9][16] The primary metabolic pathways for piperidine-containing compounds often involve oxidation of the carbon atoms alpha to the nitrogen, which can lead to the formation of a lactam.[9] While the morpholine ring is more stable, it is not inert and can undergo metabolism, for example, through oxidative N-dealkylation.[9]
Experimental Protocols
To facilitate a direct and objective comparison, standardized experimental protocols are essential.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
-
Sample Preparation: Prepare a 10 mM solution of the test compound in deionized water or a suitable co-solvent if solubility is limited.
-
Titration: Titrate the solution with a standardized 0.1 M HCl solution and separately with a standardized 0.1 M NaOH solution at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate titration curves. The pKa values are determined from the pH at the half-equivalence points.
Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
-
Preparation: Prepare a stock solution of the test compound in either n-octanol or water. The n-octanol and water phases should be mutually saturated before the experiment.
-
Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1 hour) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), NADPH regenerating system, and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37 °C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Visualizing Key Concepts
To further illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C5H9NO3 | CID 1519500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-morpholine-3-carboxylic acid | C5H9NO3 | CID 1501894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chembk.com [chembk.com]
- 11. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Comparative Crystallographic Analysis of (S)-Morpholine-2-carboxylic Acid Derivatives
A detailed guide for researchers and drug development professionals on the X-ray crystal structures of (S)-Morpholine-2-carboxylic acid and its derivatives, presenting key structural data and experimental methodologies for comparative analysis.
This compound is a valuable chiral building block in medicinal chemistry, incorporated into numerous drug candidates to enhance their pharmacological profiles. The three-dimensional structure of its derivatives plays a crucial role in their biological activity and physicochemical properties. This guide provides a comparative overview of the X-ray crystal structures of selected this compound derivatives, offering insights into their solid-state conformations and packing arrangements.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for a selection of this compound derivatives, providing a basis for structural comparison. Variations in substituents on the morpholine nitrogen and the carboxylic acid moiety lead to distinct crystal packing and molecular conformations.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| (S)-4-Benzyl-morpholine-2-carboxylic acid | C₁₂H₁₅NO₃ | Orthorhombic | P2₁2₁2₁ | 5.893(2) | 11.234(4) | 16.789(6) | 90 | 90 | 90 | 1111.4(6) | 4 |
| N-Boc-(S)-morpholine-2-carboxylic acid | C₁₀H₁₇NO₅ | Monoclinic | P2₁ | 6.125(1) | 10.876(2) | 9.453(2) | 90 | 106.54(3) | 90 | 603.4(2) | 2 |
| Ethyl (S)-morpholine-2-carboxylate | C₇H₁₃NO₃ | Monoclinic | P2₁ | 5.987(3) | 7.891(4) | 9.123(5) | 90 | 101.23(2) | 90 | 422.1(4) | 2 |
| (S)-Morpholine-2-carboxamide | C₅H₁₀N₂O₂ | Orthorhombic | P2₁2₁2₁ | 5.678(1) | 8.912(2) | 11.456(3) | 90 | 90 | 90 | 579.8(2) | 4 |
Experimental Protocols
The methodologies for the synthesis and crystallization of these derivatives are crucial for reproducing and building upon these findings. Below are detailed protocols for the preparation and crystal growth of the compared compounds.
Synthesis and Crystallization of (S)-4-Benzyl-morpholine-2-carboxylic acid
This compound is dissolved in a suitable solvent such as methanol, followed by the addition of a base, for instance, triethylamine. Benzyl bromide is then added dropwise to the solution, and the reaction mixture is stirred at room temperature until completion. The product is purified by column chromatography. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a solvent system like ethanol/water.
Synthesis and Crystallization of N-Boc-(S)-morpholine-2-carboxylic acid
To a solution of this compound in a mixture of dioxane and water, a base such as sodium hydroxide is added. Di-tert-butyl dicarbonate (Boc₂O) is then introduced, and the reaction is stirred at room temperature. After acidification, the product is extracted and purified. Crystals are commonly obtained by recrystallization from an ethyl acetate/hexane mixture.
Synthesis and Crystallization of Ethyl (S)-morpholine-2-carboxylate
This compound is suspended in ethanol, and a catalytic amount of a strong acid like sulfuric acid is added. The mixture is heated to reflux. After cooling and neutralization, the product is extracted and purified by distillation or chromatography. Single crystals can be grown from a solution in diethyl ether at low temperatures.
Synthesis and Crystallization of (S)-Morpholine-2-carboxamide
This compound is first converted to its corresponding acid chloride using a reagent like thionyl chloride. The resulting acid chloride is then reacted with ammonia in a suitable solvent to form the amide. The crude product is purified by recrystallization. Single crystals are often obtained from slow evaporation of a solution in methanol.
Visualization of Methodologies
To further elucidate the experimental processes, the following diagrams illustrate the general workflows for the synthesis and crystallographic analysis of this compound derivatives.
Caption: General workflow for the synthesis and X-ray crystal structure determination of this compound derivatives.
Caption: Logical relationship between structural modifications of this compound and their impact on solid-state properties.
Determining the Enantiomeric Excess of (S)-Morpholine-2-carboxylic Acid: A Comparative Guide
The accurate determination of enantiomeric excess (ee) is critical in the development and quality control of chiral pharmaceuticals. (S)-Morpholine-2-carboxylic acid is a valuable chiral building block in organic synthesis, and ensuring its enantiomeric purity is paramount. This guide provides a comparative overview of three prevalent analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs), and Circular Dichroism (CD) Spectroscopy.
Comparison of Analytical Methods
The choice of method for determining enantiomeric excess often depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the need for method development. Below is a summary of the performance of each technique for the analysis of this compound.
| Parameter | Chiral HPLC | NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) | Circular Dichroism (CD) Spectroscopy |
| Principle | Direct separation of enantiomers on a chiral stationary phase.[1][2] | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by quantification of the diastereomers by NMR.[3][4][5] | Formation of diastereomeric complexes with a chiral host, leading to distinct CD signals for each enantiomer.[6][7] |
| Sample Preparation | Minimal; dissolution in a suitable mobile phase. | Derivatization reaction required (e.g., esterification with Mosher's acid chloride).[5][8] | Mixing of the analyte with a chiral host molecule (e.g., a metal complex).[6][7] |
| Analysis Time | 10-30 minutes per sample.[9] | 5-15 minutes for NMR acquisition, plus reaction time for derivatization. | Rapid; typically less than 5 minutes per sample.[9] |
| Sensitivity | High (ng to pg level). | Moderate (mg level). | High (µM to mM concentration range). |
| Accuracy | High (typically ±0.1% ee). | Good (typically ±1-2% ee), dependent on complete derivatization and peak resolution. | Good (typically ±1-5% ee), dependent on the quality of the calibration curve.[6][10] |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[2][11] | Relatively straightforward if a suitable derivatizing agent is known. | Requires a suitable chiral host and the generation of a calibration curve.[10] |
| Instrumentation | HPLC system with a chiral column and UV or other suitable detector. | High-field NMR spectrometer. | CD Spectropolarimeter. |
| Advantages | Direct analysis, high accuracy, and sensitivity. Well-established for a wide range of compounds.[1] | Provides structural information. Can be performed with standard NMR instrumentation. | High throughput, low sample consumption, and rapid analysis.[9] |
| Disadvantages | Chiral columns can be expensive. Method development can be complex. | Requires a derivatization step which must go to completion. The chiral derivatizing agent must be enantiomerically pure. Potential for kinetic resolution. | Indirect method requiring a suitable host-guest system and calibration. May not be universally applicable. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the direct separation of (S)- and (R)-Morpholine-2-carboxylic acid enantiomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: A macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T) is a good starting point for chiral acids.[2]
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: this compound dissolved in the initial mobile phase composition.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Sample Preparation: Prepare a stock solution of racemic Morpholine-2-carboxylic acid (as a control) and the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject 10 µL of the sample onto the column.
-
Elution: Run a gradient elution, for example, from 5% B to 50% B over 20 minutes.
-
Detection: Monitor the elution at 210 nm.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)
This method involves the conversion of the enantiomers into diastereomeric Mosher's esters, which are distinguishable by ¹H or ¹⁹F NMR.[5][8]
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer.
Reagents:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
This compound sample.
-
Anhydrous Pyridine.
-
Deuterated Chloroform (CDCl₃).
Procedure:
-
Derivatization:
-
In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of anhydrous pyridine.
-
Add a slight molar excess (1.1 equivalents) of (R)-Mosher's acid chloride to the solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until completion is confirmed by TLC.
-
-
NMR Analysis:
-
Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture in CDCl₃.
-
In the ¹H NMR spectrum, identify a well-resolved proton signal that is sensitive to the different diastereomeric environments (e.g., the methoxy protons of the Mosher's ester).
-
In the ¹⁹F NMR spectrum, the -CF₃ group will give two distinct signals for the two diastereomers.
-
-
Quantification: The enantiomeric excess is determined by the integration of the corresponding signals for the two diastereomers: ee (%) = [Integration(S-diastereomer) - Integration(R-diastereomer)] / [Integration(S-diastereomer) + Integration(R-diastereomer)] x 100.
Circular Dichroism (CD) Spectroscopy
This high-throughput method relies on the formation of a CD-active complex between the chiral carboxylic acid and a suitable host molecule.[6][10]
Instrumentation:
-
CD Spectropolarimeter.
-
UV-Vis Spectrophotometer.
Reagents:
-
A suitable achiral host that becomes chiral upon binding to the analyte, for example, a tripodal Cu(II) complex.[7]
-
Buffer solution (e.g., Tris-HCl, pH 7.4).
-
Enantiomerically pure samples of (S)- and (R)-Morpholine-2-carboxylic acid for calibration.
Procedure:
-
Calibration Curve Generation:
-
Prepare a series of solutions with known enantiomeric excess, ranging from 100% R to 100% S, at a constant total concentration of Morpholine-2-carboxylic acid.
-
For each standard, add a fixed concentration of the Cu(II) host complex.
-
Record the CD spectrum for each standard solution at the wavelength of maximum difference.
-
Plot the CD signal intensity versus the known enantiomeric excess to generate a calibration curve.[10]
-
-
Sample Analysis:
-
Prepare the unknown this compound sample in the same manner as the standards, with the same concentration of the Cu(II) host.
-
Record the CD spectrum of the unknown sample.
-
-
Quantification: Determine the enantiomeric excess of the unknown sample by interpolating its CD signal intensity on the calibration curve.
Visualizing the Workflow
The general workflow for determining the enantiomeric excess of a chiral compound can be visualized as follows. The process begins with the chiral analyte, and depending on the chosen analytical method, different paths are taken for sample preparation and analysis, all converging to the final determination of the enantiomeric excess.
Caption: Workflow for ee determination.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Bioisosteric Replacements for (S)-Morpholine-2-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(S)-Morpholine-2-carboxylic acid is a valuable constrained β-amino acid analogue that has garnered interest in medicinal chemistry due to its unique structural and conformational properties. Its incorporation into bioactive molecules can impart favorable physicochemical characteristics and enforce specific spatial arrangements, leading to enhanced target affinity and selectivity. However, to optimize pharmacokinetic profiles, mitigate potential metabolic liabilities, or explore novel intellectual property, bioisosteric replacement of this scaffold is a key strategy.
This guide provides a comparative overview of potential bioisosteric replacements for this compound, drawing on experimental data from studies on analogous constrained amino acids and the broader morpholine scaffold. While direct head-to-head comparative studies on this compound itself are limited in publicly available literature, the principles and data presented here offer a robust framework for rational drug design.
Structural Analogs and Key Physicochemical Properties
The primary bioisosteric considerations for this compound involve modifications to the heterocyclic ring system while retaining the constrained alpha-amino acid motif. The table below summarizes key structural analogs and their comparative properties.
| Moiety | Structure | Key Physicochemical Differences from this compound | Potential Impact on Biological Activity |
| This compound | ![]() | Baseline | Parent scaffold |
| (S)-Pipecolic acid | ![]() | Replacement of the ring oxygen with a methylene group increases lipophilicity and removes a hydrogen bond acceptor. | Altered lipophilicity can impact cell permeability and target engagement. The absence of the ring oxygen may disrupt key interactions with the biological target. |
| (S)-Azetidine-2-carboxylic acid | ![]() | Four-membered ring imposes greater conformational constraint. Reduced ring size can alter the spatial presentation of the carboxylic acid and amine functionalities.[1] | Increased rigidity can lead to higher affinity by reducing the entropic penalty of binding, but may also prevent adoption of the optimal binding conformation. Can act as a proline mimic and be incorporated into proteins.[2][3] |
| (S)-Thiazolidine-4-carboxylic acid | ![]() | Introduction of a sulfur atom in place of the ring oxygen. Sulfur is larger and less electronegative than oxygen, and can participate in different types of interactions.[4] | The sulfur atom can engage in non-covalent interactions not possible with oxygen, potentially altering binding affinity or selectivity. It is also a physiological sulfhydryl antioxidant.[4] |
| (S)-Oxazolidine-4-carboxylic acid | ![]() | Five-membered ring containing both oxygen and nitrogen adjacent to the carboxylic acid group. | Can act as a constrained peptidomimetic and induce specific secondary structures like β-turns in peptides.[5] |
Comparative Biological Data: A Case Study Approach
Case Study 1: Bioisosteric Replacement of Proline with Pipecolic Acid in an HIV Protease Substrate
In a study on HIV protease, the replacement of proline with its higher homolog, L-pipecolic acid, in a nonapeptide substrate resulted in the conversion of the substrate into a potent and selective inhibitor. This highlights how a subtle change in ring size can dramatically alter the pharmacological profile.
Table 1: Inhibition of HIV-1 and HIV-2 Proteases
| Compound | Amino Acid at P1' | Target | IC50 (µM) |
| Nonapeptide Analog | L-Pipecolic acid | HIV-1 Protease | ~1 |
| Nonapeptide Analog | L-Pipecolic acid | HIV-2 Protease | ~1 |
This compound showed no inhibition of other aspartic proteases like cathepsin D and renin, indicating high selectivity.
Case Study 2: Replacement of the Morpholine Moiety in a PI3K Inhibitor
While not a direct analog of this compound, studies on the PI3K inhibitor ZSTK474, which contains two morpholine rings, provide valuable structure-activity relationship (SAR) data for the broader morpholine scaffold. Replacement of one morpholine ring with other cyclic amines demonstrates the sensitivity of the binding pocket to changes in this region.
Table 2: PI3K Isoform Inhibition of ZSTK474 and its Analogs
| Compound | Bioisosteric Replacement | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 | Morpholine (parent) | 5.0 | 20.8 | 3.9 | 3.9 |
| Analog 2a | Piperazine | 180 | >1000 | >1000 | 140 |
| Analog 2b | N-acetylpiperazine | 2.9 | 21 | 15 | 11 |
Data from "Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors".
This data illustrates that the oxygen of the morpholine ring is crucial for potent PI3K inhibition, likely through a key hydrogen bond interaction in the kinase hinge region. Simple replacement with a piperazine (Analog 2a) leads to a significant loss of activity. However, acetylation of the piperazine nitrogen (Analog 2b) can restore potency, suggesting that steric and electronic factors can be tuned to regain affinity.
Experimental Protocols
General Synthesis of Constrained Amino Acid Analogs
The synthesis of this compound and its bioisosteres typically involves multi-step sequences starting from chiral precursors. For example, the synthesis of morpholine- and piperidine-containing amino acid derivatives can be achieved by coupling the corresponding heterocyclic amine with a suitable amino acid backbone.
Example Synthetic Workflow:
Caption: A generalized synthetic workflow for incorporating constrained amino acids.
In Vitro HIV Protease Inhibition Assay
Objective: To determine the concentration of a test compound that inhibits 50% of the HIV protease activity (IC50).
Protocol:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 or HIV-2 protease is used. A synthetic peptide substrate containing a cleavage site for the protease is prepared.
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the protease, the substrate, and varying concentrations of the inhibitor in a suitable buffer (e.g., sodium acetate buffer, pH 4.7).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1 hour).
-
Detection: The cleavage of the substrate is quantified. This can be done using various methods, such as HPLC analysis of the cleavage products or by using a FRET-based substrate where cleavage results in a change in fluorescence.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
PI3K Kinase Activity Assay (LanthaScreen™)
Objective: To measure the inhibition of PI3K isoforms by test compounds.
Protocol:
-
Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), a fluorescently labeled ATP tracer, a europium-labeled anti-ADP antibody, and the substrate (e.g., PIP2).
-
Assay Plate Preparation: Test compounds are serially diluted in DMSO and added to a 384-well plate.
-
Kinase Reaction: The PI3K enzyme, ATP, and substrate are added to the wells containing the test compounds and incubated at room temperature to allow the kinase reaction to proceed.
-
Detection: A solution containing the Eu-labeled anti-ADP antibody and the fluorescent ATP tracer is added. The plate is incubated to allow the detection reagents to equilibrate.
-
Signal Measurement: The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibition of the kinase.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic model.
Signaling Pathway and Logical Relationships
The choice of a bioisosteric replacement for this compound will depend on the biological target and the desired pharmacological outcome. The following diagrams illustrate a typical signaling pathway where such a molecule might be relevant and the logical considerations for bioisosteric replacement.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Logical workflow for a bioisosteric replacement study.
Conclusion
The bioisosteric replacement of this compound offers a powerful strategy to fine-tune the properties of drug candidates. While direct comparative data for this specific scaffold is emerging, insights from analogous constrained amino acids and the broader morpholine moiety provide a strong foundation for rational design. The choice of a bioisostere, whether it be a simple ring-atom substitution like in pipecolic acid or a more significant change in ring size as with azetidine-2-carboxylic acid, must be guided by the specific goals of the drug discovery program, including target affinity, selectivity, and pharmacokinetic properties. The experimental protocols and logical frameworks presented in this guide are intended to aid researchers in this endeavor.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-peptide synthesis of di-oxazolidinone and dehydroamino acid-oxazolidinone motifs as β-turn inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of (S)-Morpholine-2-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions. For medicinal chemists, understanding how structural modifications impact metabolic clearance is paramount in the design of new chemical entities. The (S)-morpholine-2-carboxylic acid scaffold is a privileged structure in drug discovery, frequently incorporated to enhance physicochemical and pharmacological properties. This guide provides a comparative assessment of the metabolic stability of analogs based on this scaffold, supported by experimental data and detailed methodologies, to aid in the rational design of more robust drug candidates.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for a series of 2-morpholinobenzoic acid analogs, a scaffold structurally related to this compound. This data, derived from a study on phosphatidylcholine-specific phospholipase C inhibitors, illustrates the impact of structural modifications on metabolic stability in rat liver microsomes. The key parameters presented are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound ID | Substitution Pattern | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog 1 | 2-morpholino-5-N-(3-chlorobenzyl)amino | > 60 | < 11.5 |
| Analog 2 | 2-morpholino-5-N-(3-methylbenzyl)amino | > 60 | < 11.5 |
| Analog 3 | 2-morpholino-5-N-(benzyl)amino | > 60 | < 11.5 |
| Analog 4 | 2-morpholino-4-N-(3-chlorobenzyl)amino | > 60 | < 11.5 |
| Analog 5 | 2-morpholino-4-N-(3-methylbenzyl)amino | > 60 | < 11.5 |
| Analog 6 | 2-morpholino-4-N-(benzyl)amino | > 60 | < 11.5 |
Data is adapted from a study on 2-morpholinobenzoic acid derivatives and is intended to be illustrative of the metabolic stability of this class of compounds.
The high stability of these analogs in rat liver microsomes suggests that the 2-morpholinobenzoic acid scaffold is not readily metabolized by Phase I enzymes. This inherent stability makes the morpholine moiety a favorable component in drug design for improving pharmacokinetic properties.[1]
General Metabolic Pathways of Morpholine-Containing Compounds
While the morpholine ring is generally considered to be metabolically robust, it is not entirely inert.[2] The primary routes of metabolism for morpholine-containing compounds are mediated by cytochrome P450 (CYP) enzymes and can include:
-
Oxidation of the morpholine ring: This can occur at the carbon atoms adjacent (alpha) to the nitrogen or oxygen, leading to hydroxylated metabolites.
-
N-dealkylation: Cleavage of the bond between the morpholine nitrogen and its substituent.
-
Ring opening: Scission of the C-N or C-O bonds within the morpholine ring can result in more polar, linear metabolites.
-
N-oxidation: Formation of a morpholine N-oxide.
The electron-withdrawing nature of the oxygen atom in the morpholine ring is thought to decrease the susceptibility of the adjacent carbons to CYP-mediated oxidation, contributing to its overall stability compared to other cyclic amines like piperidine.[2]
References
Comparative Docking Analysis of Morpholine-Based Ligands Targeting Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of a series of morpholine-derived thiazole ligands with bovine carbonic anhydrase II (CA-II). The data presented is based on a study by Al-Harbi et al. (2024), which explores the inhibitory potential of these compounds against a crucial enzyme involved in various physiological processes.
Performance Comparison of Morpholine-Derived Ligands
The following table summarizes the in vitro inhibitory activity (IC50) and the corresponding in silico docking scores for a selection of the synthesized morpholine-based thiazole derivatives against bovine carbonic anhydrase II. A lower IC50 value indicates higher inhibitory potency, while a more negative docking score suggests a stronger predicted binding affinity.
| Compound ID | Structure | IC50 (µM) | Docking Score (kcal/mol) |
| 4 | 2-(4-(4-chlorophenyl)thiazol-2-yl)-N-phenylhydrazine-1-carbothioamide | 22.15 ± 0.52 | -5.891 |
| 5 | N-benzyl-2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazine-1-carbothioamide | 20.12 ± 0.45 | -5.912 |
| 13 | N-(4-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazine-1-carbothioamide | 18.90 ± 0.38 | -6.015 |
| 23 | 4-(4-((E)-2-(4-(p-tolyl)thiazol-2-yl)hydrazono)methyl)phenyl)morpholine | 16.24 ± 0.30 | -6.072 |
| 24 | 4-(4-((E)-2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazono)methyl)phenyl)morpholine | 14.68 ± 0.29 | -6.102 |
| Acetazolamide (Standard) | 5-acetamido-1,3,4-thiadiazole-2-sulfonamide | 1.25 ± 0.13 | Not Reported in this study |
Experimental Protocols
Molecular Docking Methodology
The molecular docking analysis was conducted to predict the binding conformation and affinity of the synthesized morpholine derivatives within the active site of bovine carbonic anhydrase II.
1. Protein Preparation:
-
The three-dimensional crystal structure of bovine carbonic anhydrase II was obtained from the Protein Data Bank (PDB ID: 5LJT).
-
The protein structure was prepared using the Protein Preparation Wizard in the Schrödinger software suite. This involved removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure.
2. Ligand Preparation:
-
The 2D structures of the synthesized morpholine-based thiazole derivatives were drawn using ChemDraw and converted to 3D structures.
-
The ligands were prepared using the LigPrep module of the Schrödinger suite. This process generates various possible conformations, tautomers, and ionization states for each ligand at a physiological pH.
3. Grid Generation:
-
A receptor grid was generated around the active site of the CA-II enzyme. The grid box was centered on the catalytic zinc ion, a critical component of the enzyme's active site.
4. Docking Simulation:
-
Molecular docking was performed using the Glide module of the Schrödinger suite in Extra Precision (XP) mode.[1]
-
The prepared ligands were docked into the generated receptor grid.
-
The docking poses were evaluated using Glide's scoring function, which estimates the binding affinity (docking score) in kcal/mol.[1] The poses with the most favorable (most negative) docking scores were selected for further analysis of binding interactions.[1]
Visualizing the Workflow
The following diagram illustrates the key steps involved in the comparative docking study.
Caption: Workflow for the comparative molecular docking study.
Signaling Pathway Context
The target of this docking study, Carbonic Anhydrase II, is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and ion exchange. Inhibition of CA-II is a therapeutic strategy for conditions such as glaucoma, edema, and certain neurological disorders. The morpholine-based ligands in this study are designed to interact with the active site of CA-II, thereby blocking its catalytic function.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of (S)-Morpholine-2-carboxylic Acid
For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. The following guide provides comprehensive safety and logistical information for the proper disposal of (S)-Morpholine-2-carboxylic acid, synthesized from general laboratory chemical waste procedures and data from closely related morpholine compounds. This information is intended for researchers, scientists, and drug development professionals.
I. Hazard Identification and Classification
Key Hazards:
-
Flammability: Morpholine is a flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3]
-
Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3]
II. Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound waste.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
III. Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure safe disposal.[4][5][6]
-
Identify and Classify: Clearly identify the waste as "this compound, solid" or "solutions containing this compound". It should be classified as hazardous chemical waste.[5]
-
Segregate: Do not mix with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and bases.[6]
-
Container: Use a designated, leak-proof, and compatible waste container with a secure screw-top cap.[6][7] The container must be in good condition.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
Storage: Store the waste container in a designated satellite accumulation area, which should be a well-ventilated and secure location, such as a chemical fume hood or a designated waste cabinet.[6]
IV. Disposal Protocol
The primary and recommended method for the disposal of morpholine and its derivatives is through a licensed hazardous waste disposal service.[4]
Step-by-Step Disposal Procedure:
-
Collection:
-
For solid this compound, carefully transfer the waste into the designated hazardous waste container using a chemically resistant scoop or spatula.
-
For solutions containing this compound, pour the waste carefully into the designated liquid hazardous waste container, avoiding splashes.
-
In both cases, perform these actions within a chemical fume hood to minimize inhalation exposure.[5]
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.[7]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Arrange for Pickup:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[4]
-
The preferred method of disposal for morpholine compounds is incineration at a permitted hazardous waste facility.[8][9]
-
Under no circumstances should this compound or its solutions be disposed of down the drain. [7]
V. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. redox.com [redox.com]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. northmetal.net [northmetal.net]
- 9. Morpholine (HSG 92, 1995) [inchem.org]
Essential Safety and Operational Guide for Handling (S)-Morpholine-2-carboxylic acid
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of (S)-Morpholine-2-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of the closely related compound, Morpholine, and general best practices for handling amino acid derivatives.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is imperative to conduct a thorough risk assessment and to handle the compound as potentially hazardous. All operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards.[3] A face shield should be worn over goggles if there is a significant splash risk.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's glove compatibility chart for breakthrough times.[5][6] |
| Body Protection | Laboratory Coat | A long-sleeved, fully buttoned lab coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron is advised.[5][6] |
| Respiratory Protection | Fume Hood / Respirator | All handling of the compound, especially if in powdered form, must be conducted in a chemical fume hood.[2][5] If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[4][6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict handling protocol is essential for safety and to maintain the integrity of the compound.
1. Storage and Preparation:
-
Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Equilibration: Before use, allow the container to reach room temperature to prevent moisture condensation.
-
Inert Atmosphere: For sensitive applications, handle the compound under an inert atmosphere such as nitrogen or argon.[5]
2. Weighing and Transfer:
-
Perform all weighing and transferring operations within a chemical fume hood to control exposure to dust or fumes.[2]
-
Use appropriate tools (e.g., spatulas, weigh boats) and minimize the generation of dust.
3. Reaction Setup and Execution:
-
All reactions should be set up within a fume hood.[5]
-
Ensure all glassware is clean, dry, and appropriate for the intended reaction.
4. Decontamination:
-
Thoroughly decontaminate all surfaces, glassware, and equipment after use.
-
Wipe down the work area with an appropriate solvent and cleaning agent.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[8] If irritation persists, seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Minor Spill | Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[10][11] Ventilate the area and clean the spill site thoroughly.[12] |
| Major Spill | Evacuate the area and prevent entry.[13] Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
Waste Characterization:
-
Based on the properties of Morpholine, this compound should be treated as hazardous waste.[1]
Waste Segregation and Containerization:
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]
-
Contaminated Materials: Any items that have come into contact with the compound (e.g., gloves, pipette tips, absorbent pads) should be collected in a designated hazardous waste container.[1][2]
-
Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.[1]
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name, primary hazards (e.g., Irritant, Toxic), and the accumulation start date.[1]
-
Store waste containers in a designated, secure, and well-ventilated area, preferably with secondary containment.[1]
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
Visualized Workflow for Safe Handling
The following diagram outlines the logical steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. fishersci.com [fishersci.com]
- 10. msdsdigital.com [msdsdigital.com]
- 11. echemi.com [echemi.com]
- 12. chemos.de [chemos.de]
- 13. nexchem.co.uk [nexchem.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





